SKF 95601
Beschreibung
Eigenschaften
CAS-Nummer |
103949-62-8 |
|---|---|
Molekularformel |
C18H19ClN4O3S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
4-[3-chloro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-4-pyridinyl]morpholine |
InChI |
InChI=1S/C18H19ClN4O3S/c1-25-12-2-3-13-14(10-12)22-18(21-13)27(24)11-15-17(19)16(4-5-20-15)23-6-8-26-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
OGHHMBMLUJWHGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=CC(=C3Cl)N4CCOCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(((3-chloro-4-morpholino-2-pyridyl)methyl)sulfinyl)-5-methoxy-(1H)-benzimidazole SK and F 95601 SK and F-95601 SKF 95601 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of SKF-83566: A Technical Guide
Abstract
SKF-83566 is a widely utilized pharmacological tool in neuroscience research, primarily recognized for its potent and selective antagonism of D1-like dopamine receptors. However, its mechanism of action is more complex, involving significant interactions with other critical components of neurotransmission, including the dopamine transporter (DAT) and adenylyl cyclase (AC). This technical guide provides an in-depth analysis of the molecular interactions and signaling pathways modulated by SKF-83566, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Primary Mechanism of Action: D1-like Dopamine Receptor Antagonism
The principal mechanism of action of SKF-83566 is its function as a potent and selective competitive antagonist at D1-like dopamine receptors (D1 and D5).[1][2] The R-enantiomer of SKF-83566 is the active form that stereoselectively binds to and blocks D1 receptors with high affinity.[3] D1-like receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gαs/olf subunit. Upon activation by dopamine, this G-protein stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, to modulate neuronal excitability and gene expression.
By competitively binding to the D1 receptor, SKF-83566 prevents dopamine from activating this cascade, thereby inhibiting the downstream signaling pathway.[4] This blockade is fundamental to its effects in studies of learning, memory, and motor control, where D1 receptor signaling is crucial.[3][4]
Caption: D1 Receptor Antagonism by SKF-83566.
Secondary Mechanisms of Action
Beyond its primary target, SKF-83566 exhibits significant "off-target" activities that can confound experimental results if not considered. These secondary mechanisms include inhibition of the dopamine transporter and direct inhibition of a specific adenylyl cyclase isoform.
Dopamine Transporter (DAT) Inhibition
SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[5][6][7] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling. By inhibiting DAT, SKF-83566 slows the clearance of dopamine from the synapse, leading to a concentration-dependent increase in extracellular dopamine levels.[5][6] This action can paradoxically enhance signaling at other dopamine receptors, such as D2 receptors, even as D1 receptors are blocked.[7] This dual action—D1 antagonism and DAT inhibition—makes SKF-83566 a complex pharmacological agent.[5]
Caption: Dopamine Transporter (DAT) Inhibition by SKF-83566.
Adenylyl Cyclase 2 (AC2) Inhibition
SKF-83566 also demonstrates selective inhibition of adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5 isoforms.[1][2][8] This effect is independent of its action on D1 receptors. Adenylyl cyclases are responsible for the synthesis of cAMP. By directly inhibiting AC2, SKF-83566 can reduce intracellular cAMP levels through a mechanism that does not involve a GPCR. This adds another layer to its ability to modulate cAMP-dependent signaling pathways.
Caption: Direct Inhibition of Adenylyl Cyclase 2 by SKF-83566.
Quantitative Data Summary
The pharmacological profile of SKF-83566 is defined by its binding affinities and functional potencies at various targets.
Table 1: Receptor Binding Affinities
| Receptor | Parameter | Value | Species/Tissue | Reference |
| Dopamine D1 | Kᵢ | ~0.56 nM | - | [2][8] |
| Dopamine D1 | Kᵢ | 0.4 nM | - | |
| Dopamine D2 | K₋B | 2 µM | - | [2][8] |
| Serotonin 5-HT₂ | Kᵢ | 11 nM | Vascular | [1][2] |
Table 2: Dopamine Transporter (DAT) Inhibition
| Assay | Parameter | Value | Cell/Tissue System | Reference |
| [³H]DA Uptake | IC₅₀ | 5.7 µM | LLc-PK cells expressing rat DAT | [5][7][9] |
| [³H]CFT Binding (Cocaine analog) | IC₅₀ | 0.51 µM | Intact LLc-PK-rDAT cells | [5][7][9] |
| [³H]CFT Binding | IC₅₀ | 0.77 µM | LLc-PK-rDAT cell membranes | [7][9] |
| Dopamine Release Enhancement | EC₅₀ | 1.3 µM | Rat striatal slices | [1][6][9] |
| Max [DA]ₒ Increase | - | ~65% at 5 µM | Rat striatal slices | [5][6][7] |
Key Experimental Protocols
The characterization of SKF-83566's mechanism of action relies on several key experimental techniques.
Protocol: Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective : To measure real-time changes in extracellular dopamine concentration ([DA]ₒ) in brain tissue.
-
Methodology : As described in studies investigating DAT inhibition[5][6][7]:
-
Tissue Preparation : Acute coronal brain slices (e.g., 300 µm) containing the dorsal striatum are prepared from rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Electrode Placement : A carbon-fiber microelectrode is placed into the striatum, and a stimulating electrode is positioned nearby to evoke dopamine release.
-
Data Acquisition : A triangular voltage waveform (e.g., -0.4 V to +1.2 V and back, at 400 V/s) is applied to the microelectrode at a frequency of 10 Hz. The resulting current from the oxidation and reduction of dopamine at the carbon fiber surface is measured.
-
Stimulation : A single electrical pulse (e.g., biphasic, 2 ms per phase) is applied to stimulate dopamine release.
-
Pharmacology : A stable baseline of evoked [DA]ₒ is established. SKF-83566 is then bath-applied in increasing concentrations. The peak [DA]ₒ and the clearance rate (often measured as t₅₀, the time for the signal to decay by 50%) are recorded and compared to baseline.
-
Occlusion : To confirm the effect is DAT-mediated, the experiment is repeated in the presence of a potent DAT inhibitor like nomifensine. If the effects of SKF-83566 are occluded (i.e., no further change is observed), it confirms action via DAT.[6]
-
Caption: Experimental Workflow for Fast-Scan Cyclic Voltammetry.
Protocol: Radioligand Uptake and Binding Assays
-
Objective : To quantify the direct interaction of SKF-83566 with the dopamine transporter.
-
Methodology : Based on protocols using cell lines expressing DAT[5][7]:
-
Cell Culture : A cell line stably expressing the rat dopamine transporter (e.g., LLc-PK-rDAT cells) is cultured to confluence in appropriate plates (e.g., 24-well).
-
[³H]Dopamine Uptake Assay :
-
Cells are pre-incubated with various concentrations of SKF-83566 or a vehicle control.
-
The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine ([³H]DA).
-
After a short incubation period (e.g., 5-10 minutes) at 37°C, the reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]DA.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., nomifensine).
-
The IC₅₀ value is calculated from the concentration-response curve.
-
-
[³H]CFT Binding Assay :
-
Cell membranes or intact cells are incubated with a known concentration of [³H]CFT (a cocaine analog that binds to DAT) and varying concentrations of SKF-83566.
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration over glass fiber filters.
-
The radioactivity trapped on the filters is quantified by scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled DAT ligand (e.g., cocaine).
-
The IC₅₀ value is determined by analyzing the displacement of [³H]CFT binding by SKF-83566.
-
-
Conclusion
SKF-83566 is a complex pharmacological agent whose effects cannot be attributed solely to D1 receptor antagonism. It functions as a potent D1-like receptor antagonist, a competitive inhibitor of the dopamine transporter, and a selective inhibitor of adenylyl cyclase 2. This multifaceted activity profile necessitates careful experimental design and data interpretation. Researchers using SKF-83566 should be aware of its potential to increase extracellular dopamine and directly modulate cAMP levels, as these secondary actions can significantly influence experimental outcomes. Acknowledging this complex pharmacology is critical for accurately deciphering the role of D1 receptors in the intricate neural circuits under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
SKF-83566: A Selective Dopamine D1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a well-characterized pharmacological tool extensively utilized in neuroscience research to investigate the roles of the dopamine D1 receptor. As a selective antagonist, it has been instrumental in elucidating the involvement of D1 receptor signaling in various physiological and pathological processes, including motor control, learning and memory, and neuropsychiatric disorders. This technical guide provides an in-depth overview of SKF-83566, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Particular emphasis is placed on its binding kinetics, functional antagonism of D1 receptor-mediated signaling, and its notable off-target activity at the dopamine transporter. This document is intended to serve as a comprehensive resource for researchers employing SKF-83566 in their experimental paradigms.
Chemical and Physical Properties
SKF-83566 is a benzazepine derivative with the following chemical identity:
-
Chemical Name: 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide[1]
-
Molecular Formula: C₁₇H₁₈BrNO · HBr[1]
-
Molecular Weight: 413.15 g/mol [1]
-
CAS Number: 108179-91-5[1]
-
Appearance: White solid[2]
-
Solubility: Soluble in DMSO (up to 100 mM) and sparingly soluble in water.[1]
Pharmacological Profile
The pharmacological activity of SKF-83566 is primarily defined by its high affinity and selectivity for the dopamine D1 receptor. However, a comprehensive understanding of its profile requires consideration of its interactions with other molecular targets.
Dopamine D1 Receptor Antagonism
SKF-83566 is a potent and selective competitive antagonist of the D1-like family of dopamine receptors (D1 and D5). The R-enantiomer of SKF-83566 is the active form that stereoselectively blocks D1 receptors with high affinity.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for SKF-83566, providing a clear comparison of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinity of SKF-83566
| Receptor/Transporter | Radioligand | Preparation | Ki (nM) | Reference |
| Dopamine D1 | [³H]-SCH23390 | Rat Striatum | ~0.56 | [4] |
| Dopamine D2 | [³H]-Spiperone | Rat Striatum | 2000 (KB) | [4] |
| Serotonin 5-HT₂ | Various | Vascular Tissue | 11 | [5][6] |
Table 2: Functional Activity of SKF-83566
| Target | Assay Type | Cell/Tissue Type | IC₅₀ (µM) | Reference |
| Dopamine Transporter (DAT) | [³H]-DA Uptake | LLc-PK cells expressing rat DAT | 5.7 | [3][7] |
| Dopamine Transporter (DAT) | [³H]-CFT Binding | LLc-PK cells expressing rat DAT | 0.51 | [3][7] |
| Adenylyl Cyclase 2 (AC2) | Inhibition Assay | Isolated rabbit thoracic aorta | Selective Inhibition | [5][6] |
Mechanism of Action: D1 Receptor Signaling
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf family of G-proteins. Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. SKF-83566, as a competitive antagonist, binds to the D1 receptor at the same site as dopamine but does not activate the receptor, thereby blocking the downstream signaling cascade.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SKF-83566.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol determines the binding affinity (Ki) of SKF-83566 for the dopamine D1 receptor.
-
Materials:
-
Rat striatal tissue homogenate (source of D1 receptors).
-
[³H]-SCH23390 (radioligand).
-
SKF-83566 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH23390 (typically near its Kd), and varying concentrations of SKF-83566.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH23390).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of SKF-83566, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for D1 Receptor Antagonism
This protocol assesses the ability of SKF-83566 to antagonize dopamine-induced cAMP production.
-
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Dopamine (agonist).
-
SKF-83566 (antagonist).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
-
Procedure:
-
Plate the D1 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of SKF-83566 for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀ for cAMP production) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a specific time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for SKF-83566's inhibition of the dopamine response.
-
Analyze the data to determine the IC₅₀ of SKF-83566 for the functional antagonism of the D1 receptor.
-
In Vivo Behavioral Assessment
SKF-83566 can be used in various in vivo models to investigate the role of D1 receptors in behavior. A common paradigm is the assessment of its effect on agonist-induced stereotyped behaviors.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Compounds:
-
SKF-83566.
-
Dopamine agonist (e.g., apomorphine or a selective D2 agonist like RU 24213).[3]
-
Vehicle (e.g., saline).
-
-
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer SKF-83566 or vehicle via a suitable route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30 minutes), administer the dopamine agonist.
-
Immediately place the animal in an observation chamber.
-
Record and score stereotyped behaviors (e.g., sniffing, licking, gnawing, and locomotion) at regular intervals for a defined observation period (e.g., 60-90 minutes).
-
The observer should be blind to the treatment conditions.
-
Analyze the data to determine if SKF-83566 dose-dependently antagonizes the agonist-induced stereotyped behaviors.
-
Off-Target Activities and Considerations
A critical aspect of using SKF-83566 as a selective D1 antagonist is its well-documented inhibitory effect on the dopamine transporter (DAT).[3][7] This off-target activity is significant, with an IC₅₀ of 5.7 µM for dopamine uptake inhibition.[3][7] Researchers must be aware of this confounding factor, as DAT inhibition can independently alter dopaminergic neurotransmission by increasing extracellular dopamine levels. This can lead to complex effects, including indirect activation of other dopamine receptor subtypes. Therefore, experimental design and data interpretation must carefully consider the potential contribution of DAT blockade, especially at higher concentrations of SKF-83566.
Conclusion
SKF-83566 remains a valuable pharmacological tool for the investigation of dopamine D1 receptor function. Its high affinity and selectivity for the D1 receptor make it a potent antagonist for both in vitro and in vivo studies. However, its significant off-target activity at the dopamine transporter necessitates careful experimental design and interpretation of results. This guide has provided a comprehensive overview of the key pharmacological properties of SKF-83566, detailed experimental protocols for its characterization, and important considerations for its use in research. By understanding these aspects, researchers can effectively utilize SKF-83566 to further unravel the complex roles of the dopamine D1 receptor in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SKF-83566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 is a synthetic organic compound that has been widely characterized as a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its utility in neuroscience research stems from its ability to probe the physiological and behavioral roles of these receptors. Beyond its primary target, SKF-83566 exhibits a complex pharmacological profile, with notable interactions at serotonergic receptors, the dopamine transporter, and adenylyl cyclase enzymes. This technical guide provides an in-depth overview of the pharmacological properties of SKF-83566, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Pharmacological Activities
SKF-83566 is a versatile pharmacological tool with a multi-target profile. Its primary activities are summarized below:
-
Dopamine D1-like Receptor Antagonism: SKF-83566 is a potent antagonist at D1 and D5 dopamine receptors, making it a valuable tool for studying the roles of these receptors in various physiological processes.[1]
-
Serotonin 5-HT2 Receptor Antagonism: The compound also displays antagonist activity at vascular 5-HT2 receptors.
-
Dopamine Transporter (DAT) Inhibition: SKF-83566 acts as a competitive inhibitor of the dopamine transporter, which can influence the interpretation of its effects in dopaminergic systems.[2][3]
-
Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 has been shown to selectively inhibit the activity of adenylyl cyclase 2.[1][4]
Quantitative Pharmacological Data
The binding affinities and functional potencies of SKF-83566 at its various molecular targets are summarized in the tables below. These data have been compiled from multiple studies to provide a comprehensive quantitative overview.
| Receptor/Transporter | Parameter | Value | Species/System | Reference |
| Dopamine D1-like Receptor | Ki | ~0.56 nM | Not Specified | [5] |
| Dopamine D2 Receptor | KB | 2 µM | Not Specified | [5] |
| Serotonin 5-HT2 Receptor | Ki | 11 nM | Vascular | [4] |
| Dopamine Transporter (DAT) | IC50 ([3H]DA uptake) | 5.7 µM | LLc-PK cells expressing rat DAT | [2][3] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | LLc-PK cells expressing rat DAT | [2][3] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.77 µM | LLc-PK-rDAT cell membranes | [4] |
| Enzyme/Effector | Parameter | Value | Species/System | Reference |
| Adenylyl Cyclase 2 (AC2) | Inhibition | ~95% at 30 µM | In vitro | [1] |
| Functional Assay | Parameter | Value | Species/System | Reference |
| Evoked Dopamine Release | EC50 | 1.3 µM | Rat striatal slices | [2] |
Signaling Pathways
SKF-83566, as a D1-like receptor antagonist, modulates downstream signaling cascades. The canonical D1 receptor signaling pathway and a more recently identified pathway in the context of glioblastoma are depicted below.
Canonical D1 Dopamine Receptor Signaling Pathway
D1-like dopamine receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[5][6][7][8][9] SKF-83566 blocks the initiation of this cascade by preventing agonist binding to the D1 receptor.
DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma
Recent research has identified a novel signaling pathway in glioblastoma (GBM) where the Dopamine Receptor D1 (DRD1) regulates the nuclear entry of the transcription factor c-Myc, which in turn affects the transcription of the UHRF1 gene.[10][11][12] SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through this pathway.[10][11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of SKF-83566 are provided below. These protocols are based on established methodologies and specific details from relevant publications.
Radioligand Binding Assay for D1-like Dopamine Receptors (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for D1-like dopamine receptors using [3H]-SCH23390 as the radioligand.
References
- 1. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 10. researchportal.lih.lu [researchportal.lih.lu]
- 11. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Dopamine Transporter (DAT) Inhibition Profile of SKF-83566
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is widely characterized as a potent and selective D1-like dopamine receptor antagonist. However, emerging evidence has revealed a secondary, yet significant, pharmacological action: the direct inhibition of the dopamine transporter (DAT). This guide provides an in-depth analysis of SKF-83566's activity at the DAT, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Understanding this dual pharmacology is critical for researchers utilizing SKF-83566 as a D1 antagonist, as its effects on dopamine clearance may confound experimental results. This document serves as a technical resource for interpreting studies involving SKF-83566 and for exploring its potential as a novel modulator of the dopaminergic system.
Quantitative Analysis of DAT Inhibition
SKF-83566 competitively inhibits the dopamine transporter. Its potency has been quantified through both dopamine uptake inhibition assays and radioligand binding competition assays. The compound demonstrates a notable difference in potency between blocking the dopamine binding site and the cocaine binding site on the transporter.[1][2]
The key quantitative metrics for SKF-83566's interaction with the rat dopamine transporter (rDAT) are summarized below.
| Assay Type | Radioligand / Substrate | Preparation | IC50 Value (μM) |
| Dopamine Uptake Inhibition | [³H]Dopamine | Intact LLc-PK-rDAT Cells | 5.7 ± 0.2 |
| Binding Inhibition (Cocaine Site) | [³H]CFT | Intact LLc-PK-rDAT Cells | 0.51 ± 0.11 |
| Binding Inhibition (Cocaine Site) | [³H]CFT | LLc-PK-rDAT Cell Membranes | 0.77 ± 0.17 |
| Note: [³H]CFT is a cocaine analog used to label the DAT binding site.[1][3][4] |
These data indicate that SKF-83566 is approximately an order of magnitude more potent at inhibiting the binding of the cocaine analog [³H]CFT than it is at inhibiting the uptake of dopamine.[1][4]
Mechanism of Action at the Dopamine Transporter
Studies have confirmed that SKF-83566 acts as a competitive inhibitor of the dopamine transporter.[1][3] This was determined through kinetic analysis of [³H]dopamine uptake, which showed that the presence of SKF-83566 increased the Michaelis constant (Km) for dopamine without altering the maximum velocity (Vmax) of uptake.[3] This mechanism implies that SKF-83566 directly binds to the DAT, likely at or near the dopamine substrate site, thereby physically occluding the transporter and preventing the reuptake of dopamine from the synaptic cleft.[1][3] The functional consequence of this action is an increase in the concentration and clearance time of extracellular dopamine following neuronal release.[2][3]
This direct inhibitory action on DAT is separate from its well-established role as a D1-like receptor antagonist.[5][6][7]
Figure 1. Dual pharmacological action of SKF-83566 at the dopamine synapse.
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory properties of a test compound like SKF-83566 at the dopamine transporter. These protocols are based on standard practices in the field.[8][9]
[³H]Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Materials:
-
Cells stably or transiently expressing DAT (e.g., hDAT-MDCK, LLc-PK-rDAT).[9]
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]Dopamine.
-
Test compound (SKF-83566) at various concentrations.
-
Non-specific uptake inhibitor (e.g., Nomifensine, Benztropine at high concentration).[8]
-
96-well cell culture plates.
-
Scintillation cocktail and microplate scintillation counter.
Protocol Workflow:
Figure 2. General workflow for a [³H]Dopamine uptake inhibition assay.
Radioligand Binding Inhibition Assay
This assay quantifies the ability of a test compound to compete with a known radioligand for binding to DAT.
Materials:
-
Membrane preparations from DAT-expressing cells or brain tissue (e.g., striatum).[8]
-
Assay Buffer (e.g., Tris-HCl with salts).
-
Radioligand (e.g., [³H]CFT, [³H]WIN 35,428, or [³H]Nomifensine).[1][8]
-
Test compound (SKF-83566) at various concentrations.
-
Displacer for non-specific binding (e.g., 10 µM Benztropine or cold ligand).[8]
-
96-well filter plates (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Protocol Workflow:
Figure 3. General workflow for a DAT radioligand binding inhibition assay.
Conclusion and Implications
While SKF-83566 is a valuable tool for probing D1-like receptor function, its concurrent activity as a competitive dopamine transporter inhibitor must be carefully considered.[1][2] At concentrations typically used to ensure D1 receptor antagonism (e.g., 1-10 μM), significant inhibition of DAT will occur.[3] This can lead to an elevation of synaptic dopamine levels, which may independently influence neuronal activity and behavior, complicating the interpretation of results attributed solely to D1 receptor blockade. Researchers should consider the DAT inhibitory properties of SKF-83566 in their experimental design and data analysis. Furthermore, the higher potency of SKF-83566 at the cocaine binding site compared to the dopamine substrate site on DAT suggests it could be a valuable lead compound for developing novel therapeutics to treat cocaine abuse.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Serotonergic Off-Target Profile of SKF-83566: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the off-target interactions of the D1-like dopamine receptor antagonist, SKF-83566, with serotonin (5-HT) receptors. Primarily known for its high affinity for dopamine D1 and D5 receptors, SKF-83566 also exhibits significant binding to the 5-HT2 receptor subtype. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the serotonergic pharmacology of this compound.
Executive Summary
SKF-83566, a widely used tool compound in neuroscience research, demonstrates notable off-target activity as a competitive antagonist at vascular 5-HT2 receptors.[1][2] This interaction, characterized by a Ki value of 11 nM, is a critical consideration for interpreting experimental results and for the development of more selective D1-like receptor ligands.[1][2] This guide summarizes the available quantitative data, provides a detailed, representative experimental protocol for assessing such interactions, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Data: SKF-83566 Binding Affinity at Serotonin Receptors
The primary reported off-target interaction of SKF-83566 within the serotonin receptor family is at the 5-HT2 receptor. The affinity of SKF-83566 for this receptor has been determined through radioligand binding assays.
| Receptor Subtype | Ligand | Assay Type | K_i_ (nM) | Reference |
| 5-HT2 | SKF-83566 | Competitive Radioligand Binding | 11 | Ohlstein and Berkowitz, 1985 |
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptors
The following protocol is a representative methodology for determining the binding affinity of a test compound, such as SKF-83566, at the 5-HT2A receptor. This is based on standard practices in the field.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: SKF-83566.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A antagonist (e.g., M100907).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
2. Membrane Preparation:
-
Culture cells expressing the 5-HT2A receptor to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparation at -80°C until use.
3. Competition Binding Assay:
-
Thaw the prepared cell membranes on ice.
-
Prepare serial dilutions of the test compound (SKF-83566) in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-Ketanserin (typically at or near its K_d_ value).
-
Either:
-
Vehicle (for total binding).
-
A saturating concentration of the non-specific binding control (for non-specific binding).
-
One of the serial dilutions of SKF-83566.
-
-
The diluted cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of SKF-83566.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of SKF-83566 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Experimental Workflow for a Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the affinity of a test compound for a target receptor.
Conclusion
The dopamine D1-like receptor antagonist SKF-83566 possesses significant off-target activity at 5-HT2 receptors. This antagonistic action should be carefully considered when utilizing this compound in experimental settings, as effects attributed solely to D1-like receptor blockade may be confounded by its serotonergic activity. The methodologies and data presented in this guide provide a foundational understanding for researchers to account for these off-target effects and to inform the development of more selective pharmacological tools.
References
Unveiling the Dual-Faceted Pharmacology of SKF-83566: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors), demonstrating significant utility in both in vitro and in vivo research settings.[1] Initially characterized for its high affinity for D1/D5 receptors, subsequent studies have revealed a more complex pharmacological profile, notably its function as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This dual activity necessitates careful consideration in experimental design and data interpretation. This technical guide provides a comprehensive overview of the applications of SKF-83566, detailing its mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols.
Introduction
Dopamine receptors are critical mediators of numerous physiological processes in the central nervous system, including motor control, motivation, and cognition. The D1-like receptors, in particular, are coupled to stimulatory G-proteins (Gs/olf) and play a crucial role in synaptic plasticity and neuronal excitability.[4][5] SKF-83566 has emerged as a valuable pharmacological tool for dissecting the roles of these receptors. Its ability to cross the blood-brain barrier and its oral activity make it suitable for a range of preclinical studies.[1] This guide will explore its applications, from fundamental neuroscience research to its potential therapeutic implications in conditions such as glioblastoma.
Mechanism of Action and Pharmacological Profile
SKF-83566 exhibits a dual mechanism of action that is critical for understanding its effects in biological systems.
D1-Like Dopamine Receptor Antagonism
The primary and most potent activity of SKF-83566 is its antagonism of D1-like dopamine receptors. It binds with high affinity to these receptors, competitively blocking the binding of dopamine and other agonists, thereby inhibiting downstream signaling cascades.[1]
Dopamine Transporter (DAT) Inhibition
More recently, SKF-83566 has been identified as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action is less potent than its D1 receptor antagonism. By blocking DAT, SKF-83566 can increase the extracellular concentration of dopamine, which can confound the interpretation of its effects as a pure D1 antagonist. This is particularly relevant in experimental settings with high concentrations of the compound.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of SKF-83566 activity from various in vitro and ex vivo studies.
Table 1: Receptor and Transporter Binding and Inhibition Data
| Target | Assay Type | Ligand/Substrate | Cell/Tissue Type | Parameter | Value | Reference(s) |
| D1-like Dopamine Receptor | Antagonism | - | - | Ki | ~1-3 nM | [2] |
| 5-HT2 Receptor | Antagonism | - | Vascular Tissue | Ki | 11 nM | [1] |
| Dopamine Transporter (DAT) | [3H]DA Uptake Inhibition | [3H]Dopamine | LLc-PK-rDAT cells | IC50 | 5.7 µM | [2][3] |
| Dopamine Transporter (DAT) | [3H]CFT Binding Inhibition | [3H]CFT | LLc-PK-rDAT cells | IC50 | 0.51 µM | [2][3] |
| Dopamine Transporter (DAT) | [3H]CFT Binding Inhibition | LLc-PK-rDAT cell membranes | IC50 | 0.77 µM | [2] |
Table 2: Functional Assay Data
| Assay | Tissue/Preparation | Parameter | Value | Reference(s) |
| Evoked Dopamine Release (FSCV) | Rat Striatal Slices | EC50 (for increase in peak [DA]o) | 1.3 µM | [2] |
| Evoked Dopamine Release (FSCV) | Rat Striatal Slices | Maximum [DA]o Increase (at 5 µM) | ~65% | [2][3] |
Signaling Pathways
SKF-83566 modulates key signaling pathways primarily through its antagonism of the D1 receptor.
Canonical D1 Receptor-Adenylyl Cyclase Pathway
The D1 dopamine receptor is canonically coupled to the Gs/olf G-protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][5] PKA then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression and neuronal function.[4] By blocking the D1 receptor, SKF-83566 inhibits this entire cascade.
DRD1-c-Myc-UHRF1 Pathway in Glioblastoma
Recent research has implicated the D1 receptor (DRD1) in the progression of glioblastoma (GBM).[6][7] In this context, DRD1 signaling has been shown to regulate the nuclear entry of the proto-oncogene c-Myc, which in turn controls the transcription of UHRF1 (Ubiquitin-like with PHD and RING Finger Domains 1), a key regulator of DNA methylation and chromatin structure.[6] SKF-83566, by inhibiting DRD1, can suppress this pathway, leading to reduced GBM cell proliferation, stemness, and invasion.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving SKF-83566.
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
This protocol is adapted from methodologies used to assess the effects of SKF-83566 on dopamine release and reuptake in rodent brain slices.[8][9]
Objective: To measure electrically evoked dopamine release and its clearance in brain slices (e.g., nucleus accumbens or striatum) and to determine the effect of SKF-83566.
Materials:
-
Vibratome
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Stimulating electrode
-
FSCV system (e.g., WaveNeuro or similar)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2
-
SKF-83566 stock solution (in DMSO or water)
-
Rodent (rat or mouse)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode and a stimulating electrode in the target brain region.
-
Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back, at 400 V/s) to the carbon-fiber electrode.
-
Record baseline electrochemical signals.
-
-
Dopamine Release Evocation:
-
Apply a single electrical pulse (e.g., 0.6 mA, 200 µs) through the stimulating electrode to evoke dopamine release.
-
Record the resulting change in current, which corresponds to the oxidation of dopamine.
-
-
SKF-83566 Application:
-
Establish a stable baseline of evoked dopamine release (e.g., stimulations every 2.5 minutes).
-
Bath-apply SKF-83566 at the desired concentration (e.g., 0.1-10 µM) by adding it to the perfusing aCSF.
-
Continue to evoke and record dopamine release until a steady-state effect of the drug is observed.
-
-
Data Analysis:
-
Convert the recorded current to dopamine concentration using a post-experiment calibration with known concentrations of dopamine.
-
Measure the peak height of the evoked dopamine signal and the time for the signal to decay by 50% (t50) to assess release and uptake, respectively.
-
In Vitro [³H]-Dopamine Uptake Assay
This protocol is designed to quantify the inhibitory effect of SKF-83566 on DAT function.[10]
Objective: To determine the IC50 of SKF-83566 for the inhibition of dopamine uptake in cells expressing DAT.
Materials:
-
Cell line expressing DAT (e.g., CHO or HEK293 cells)
-
[³H]-Dopamine
-
SKF-83566
-
Nomifensine (as a positive control)
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of SKF-83566 and the positive control (nomifensine) in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of SKF-83566 or vehicle for 20 minutes at 25°C.
-
Uptake Initiation: Add a fixed concentration of [³H]-Dopamine (e.g., 50 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 25°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of nomifensine) from total uptake. Plot the percent inhibition of specific uptake as a function of SKF-83566 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Glioblastoma Xenograft Model
This protocol outlines the general steps for evaluating the efficacy of SKF-83566 in a preclinical model of GBM.[11][12]
Objective: To assess the anti-tumor effects of SKF-83566 on the growth of glioblastoma tumors in an orthotopic mouse model.
Materials:
-
Human glioblastoma stem cells (GSCs)
-
Immunocompromised mice (e.g., nude mice)
-
Stereotaxic apparatus
-
SKF-83566 formulation for in vivo administration (e.g., in saline or other vehicle)
-
Bioluminescence imaging system (if GSCs are luciferase-tagged)
Procedure:
-
Cell Preparation: Culture and harvest GSCs. Resuspend a defined number of cells (e.g., 1 x 10⁵) in a small volume of sterile PBS.
-
Orthotopic Implantation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly inject the GSC suspension into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Allow the tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using bioluminescence imaging or other imaging modalities.
-
SKF-83566 Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer SKF-83566 at the desired dose and schedule (e.g., daily intraperitoneal injections).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis (e.g., staining for proliferation markers like Ki-67, and for c-Myc and UHRF1).
-
-
Data Analysis: Compare tumor growth rates and endpoint tumor volumes between the SKF-83566-treated and control groups. Analyze histological data to assess changes in tumor morphology and protein expression.
Conclusion
SKF-83566 is a versatile pharmacological agent with a well-characterized dual action on D1-like dopamine receptors and the dopamine transporter. Its utility spans from fundamental studies of dopaminergic signaling to preclinical investigations of its therapeutic potential in diseases like glioblastoma. Researchers employing SKF-83566 must be cognizant of its dual pharmacology, particularly when interpreting data from experiments where high concentrations are used. The detailed protocols and data presented in this guide are intended to facilitate the rigorous and effective use of SKF-83566 in a variety of research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Intricacies of Dopamine Signaling: A Technical Guide to SKF-83566
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors), making it a valuable pharmacological tool for dissecting the complex roles of these receptors in neural circuits and behavior. However, its utility is nuanced by its additional activity as a competitive inhibitor of the dopamine transporter (DAT). This guide provides an in-depth technical overview of SKF-83566, presenting its pharmacological profile, detailed experimental protocols for its use in studying dopamine signaling pathways, and visualizations of the involved molecular interactions and experimental workflows.
Pharmacological Profile of SKF-83566
SKF-83566 exhibits high affinity for D1-like dopamine receptors while also interacting with other molecular targets. A summary of its binding affinities and functional potencies is presented below.
Table 1: Quantitative Pharmacological Data for SKF-83566
| Target | Parameter | Value | Species/System | Reference |
| Dopamine D1 Receptor | K | ~0.56 nM | - | [1][2] |
| Dopamine D2 Receptor | K | 2 µM | - | [1][2] |
| Serotonin 5-HT | K | 11 nM | Vascular | [1][2][3][4] |
| Dopamine Transporter (DAT) | IC | 5.7 µM | LLc-PK cells expressing rat DAT | [3][5][6] |
| DAT (Cocaine binding site) | IC | 0.51 µM | LLc-PK cells expressing rat DAT | [5][6] |
| DAT (Cocaine binding site) | IC | 0.77 µM | LLc-PK-rDAT cell membranes | [3][7] |
| Evoked Dopamine Release | EC | 1.3 ± 0.2 µM | Rat striatal slices | [5] |
Mechanism of Action and Signaling Pathways
SKF-83566 primarily acts as an antagonist at D1-like dopamine receptors, which are G protein-coupled receptors (GPCRs) that traditionally couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. However, the effects of SKF-83566 extend beyond simple D1 receptor blockade.
D1-like Receptor Antagonism and Downstream Signaling
Dopamine binding to D1-like receptors initiates a signaling cascade that modulates neuronal excitability and gene expression. SKF-83566, by blocking this initial step, allows researchers to investigate the consequences of reduced D1-like receptor signaling. Notably, SKF-83566 has been shown to selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][2][3][4]
Inhibition of the Dopamine Transporter (DAT)
A critical consideration when using SKF-83566 is its competitive inhibition of the dopamine transporter (DAT).[5][6] This action can confound the interpretation of results, as DAT inhibition leads to increased extracellular dopamine concentrations, which could indirectly affect other dopamine receptors. The IC50 for DAT inhibition is in the micromolar range, which may be relevant for in vitro studies and higher in vivo doses.[3][5][6]
Experimental Protocols
In Vitro Radioligand Binding and Uptake Assays
These assays are fundamental for characterizing the interaction of SKF-83566 with its targets.
Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of SKF-83566 at dopamine receptors and the dopamine transporter.
Materials:
-
Cell lines expressing the target receptor or transporter (e.g., LLc-PK-rDAT cells).[5]
-
Radioligands (e.g., [³H]CFT for DAT, specific radiolabeled antagonists for D1 receptors).[5]
-
SKF-83566 hydrobromide.[1]
-
Scintillation counter and appropriate buffers.
Protocol Outline:
-
Cell Culture and Membrane Preparation: Culture cells to an appropriate density. For membrane preparations, harvest cells and homogenize in a suitable buffer, followed by centrifugation to isolate the membrane fraction.
-
Binding Assay: Incubate cell membranes or intact cells with a fixed concentration of radioligand and varying concentrations of SKF-83566.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC
50value by non-linear regression analysis of the competition binding data. Convert IC50to Kiusing the Cheng-Prusoff equation.
[³H]DA Uptake Assay:
-
Cell Plating: Plate LLc-PK-rDAT cells in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate cells with varying concentrations of SKF-83566.
-
Initiation of Uptake: Add a fixed concentration of [³H]DA to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lysis and Quantification: Lyse the cells and measure the intracellular [³H]DA using a scintillation counter.
-
Data Analysis: Calculate the IC
50value for the inhibition of dopamine uptake.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the effects of SKF-83566 on dopamine dynamics.
Objective: To measure the effect of SKF-83566 administration on extracellular dopamine concentrations in a specific brain region (e.g., striatum).
Materials:
-
Male Sprague-Dawley rats (or other suitable animal model).[5]
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
SKF-83566 for systemic or local administration.
-
Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection).
Protocol Outline:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and use a stereotaxic frame to implant a guide cannula targeting the brain region of interest (e.g., striatum).[8][9] Secure the cannula with dental cement and allow the animal to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9] Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).
-
Drug Administration: Administer SKF-83566 (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the effect.
Considerations and Future Directions
The dual action of SKF-83566 as both a D1 receptor antagonist and a DAT inhibitor necessitates careful experimental design and data interpretation. To isolate the effects of D1 receptor blockade, it is advisable to use concentrations of SKF-83566 that are well below its IC50 for DAT inhibition, or to use control experiments with a selective DAT inhibitor to account for any confounding effects.
Future research could focus on developing more selective D1-like receptor antagonists with minimal off-target activities. Additionally, exploring the potential of SKF-83566 to attenuate the effects of cocaine, given its higher potency at the cocaine binding site on DAT, warrants further investigation.[5][6] The recent identification of SKF-83566 as a potential therapeutic molecule for glioblastoma by inhibiting the DRD1-c-Myc-UHRF1 pathway opens new avenues for its application in cancer research.[10][11]
References
- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Role of D1 Receptors Using SKF-83566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine D1 receptor, a key modulator of cognitive and motor functions, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. SKF-83566 is a potent and selective antagonist widely utilized to probe the physiological and pathological roles of the D1 receptor. This technical guide provides an in-depth overview of SKF-83566, including its mechanism of action, its impact on intracellular signaling cascades, and detailed protocols for its application in key experimental paradigms. Particular emphasis is placed on its dual action as a D1 receptor antagonist and a dopamine transporter (DAT) inhibitor, a critical consideration for data interpretation. This document aims to equip researchers with the necessary knowledge to effectively employ SKF-83566 as a pharmacological tool in the investigation of D1 receptor function.
Introduction to SKF-83566
SKF-83566 is a benzazepine derivative that acts as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] It is a centrally active compound that can cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[1][2] SKF-83566 is widely used to investigate the role of D1 receptors in various physiological processes, including motor control, learning and memory, and reward pathways.[1][3] However, a crucial aspect of its pharmacological profile is its ability to inhibit the dopamine transporter (DAT), which can confound the interpretation of experimental results if not properly accounted for.[4][5]
Mechanism of Action and Pharmacological Profile
SKF-83566 exhibits high affinity for D1-like dopamine receptors, acting as a competitive antagonist.[1] Its primary mechanism of action is the blockade of D1 receptor-mediated signaling cascades. In addition to its potent D1 receptor antagonism, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[4][5] This inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can indirectly modulate other dopamine receptor subtypes.[4]
Data Presentation: Quantitative Pharmacological Data for SKF-83566
The following tables summarize the key quantitative data for SKF-83566 from various in vitro and in vivo studies.
| Parameter | Receptor/Transporter | Value | Species | Reference |
| Binding Affinity (Ki) | D1 Receptor | 0.4 nM | [1] | |
| D1-like Receptor | ~0.56 nM | [2] | ||
| 5-HT2 Receptor | 11 nM | [6][7] | ||
| Inhibitory Concentration (IC50) | Dopamine Transporter (DAT) ([³H]DA uptake) | 5.7 µM | Rat | [4][5] |
| Dopamine Transporter (DAT) ([³H]CFT binding) | 0.51 µM | Rat | [4][5] | |
| Dopamine Transporter (DAT) ([³H]CFT binding in membranes) | 0.77 µM | Rat | [4] | |
| Effective Concentration (EC50) | Increase in peak evoked extracellular dopamine | 1.3 µM | Rat | [4][6] |
Table 1: In Vitro Binding and Functional Data for SKF-83566
| Study Type | Parameter | Dose | Effect | Species | Reference |
| In Vivo Electrophysiology | Medial Prefrontal Cortex Long-Term Potentiation (LTP) | 0.15 mg/kg/mL | Prevented LTP and induced Long-Term Depression (LTD) | Rat | [3] |
Table 2: In Vivo Functional Data for SKF-83566
D1 Receptor Signaling Pathways and the Influence of SKF-83566
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[2][6][8] This canonical pathway further activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB), ultimately modulating neuronal excitability and gene expression.[1] SKF-83566, as a D1 receptor antagonist, blocks the initiation of this signaling cascade.
There is also evidence, albeit controversial, suggesting that D1 receptors can couple to Gαq and activate the phospholipase C (PLC) pathway.[9] This would lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The role of SKF-83566 in this putative pathway is less clear.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Caption: Canonical D1 Receptor Signaling Pathway.
Caption: Dual Action of SKF-83566 on D1R and DAT.
Caption: Experimental Workflow for SKF-83566.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing SKF-83566 to investigate D1 receptor function.
[³H]DA Dopamine Uptake Assay
This assay measures the ability of SKF-83566 to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).
Materials:
-
Cells expressing rat DAT (e.g., LLc-PK-rDAT cells)
-
[³H]Dopamine
-
SKF-83566
-
Uptake buffer (composition described in Zhang et al., 1997)
-
24-well plates
-
Scintillation counter
Procedure:
-
Plate LLc-PK-rDAT cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of SKF-83566 in uptake buffer.
-
Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 5 minutes at 21°C.[10]
-
Initiate the uptake by adding [³H]Dopamine to each well.
-
Incubate for 4 minutes at 21°C.[10]
-
Terminate the assay by rapidly washing the cells twice with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of tritium uptake using a scintillation counter.
-
Calculate the IC50 value for SKF-83566 by fitting the data to a logistic model.
[³H]CFT Binding Assay
This assay determines the affinity of SKF-83566 for the cocaine binding site on the dopamine transporter.
Materials:
-
LLc-PK-rDAT cells or membrane preparations
-
[³H]CFT (a cocaine analog)
-
SKF-83566
-
Binding buffer
-
24-well plates
-
Scintillation counter
Procedure:
-
For intact cell binding, plate LLc-PK-rDAT cells in 24-well plates. For membrane binding, prepare membranes from these cells.
-
Prepare serial dilutions of SKF-83566 in binding buffer.
-
Incubate intact cells or membranes with varying concentrations of SKF-83566 and a fixed concentration of [³H]CFT for 15 minutes at 21°C.[10]
-
Terminate the binding by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the amount of bound [³H]CFT on the filters using a scintillation counter.
-
Define non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).
-
Calculate the IC50 value for SKF-83566.
Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
FSCV is used to measure real-time changes in dopamine release and uptake in response to electrical stimulation and pharmacological manipulation.
Materials:
-
Rodent brain slices containing the striatum
-
Artificial cerebrospinal fluid (aCSF)
-
SKF-83566
-
Carbon-fiber microelectrode
-
Stimulating electrode
-
FSCV recording system
Procedure:
-
Prepare acute coronal brain slices (e.g., 400 µm thickness) from a rodent and maintain them in oxygenated aCSF.
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.
-
Apply a triangular voltage waveform to the microelectrode to detect dopamine.
-
Evoke dopamine release by applying a single electrical pulse through the stimulating electrode.
-
Record baseline dopamine release and clearance.
-
Bath-apply SKF-83566 at various concentrations and record the changes in the peak height and clearance time of the evoked dopamine signal.[4]
-
To confirm the effect is mediated by DAT, perform occlusion experiments with a potent DAT inhibitor like nomifensine.[4]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Materials:
-
Rodent model
-
Stereotaxic apparatus
-
Microdialysis probe
-
Guide cannula
-
Perfusion pump
-
Fraction collector
-
HPLC-ECD system for dopamine analysis
-
SKF-83566
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum) in an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer SKF-83566 systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.
-
Analyze the dopamine content in the dialysate samples using HPLC-ECD.
Conclusion
SKF-83566 is an indispensable tool for dissecting the role of D1 dopamine receptors in the central nervous system. Its high affinity and selectivity for D1 receptors make it a valuable antagonist for a wide array of experimental applications. However, researchers must remain cognizant of its inhibitory effects on the dopamine transporter, which can significantly influence experimental outcomes. By carefully designing experiments and considering this dual pharmacology, as outlined in this guide, scientists can leverage the unique properties of SKF-83566 to gain deeper insights into the complex world of dopamine signaling in health and disease.
References
- 1. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. Dopamine D1 receptor regulation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 receptor signaling: does GαQ-phospholipase C actually play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
SKF-83566: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5). However, its pharmacological profile is complex, exhibiting significant interactions with the dopamine transporter (DAT) and serotonin 5-HT2 receptors. This multifaceted activity necessitates a thorough understanding for the accurate design and interpretation of experimental outcomes. This technical guide provides an in-depth overview of SKF-83566, including its mechanism of action, key quantitative data from various studies, detailed experimental methodologies, and visualization of its associated signaling pathways. The information is intended to equip researchers with the necessary knowledge to effectively utilize SKF-83566 in their investigations into dopaminergic systems and related neurological and psychiatric disorders.
Mechanism of Action
SKF-83566 is a benzazepine derivative that acts as a competitive antagonist at D1-like dopamine receptors. Its primary mechanism involves blocking the binding of dopamine to these receptors, thereby inhibiting the downstream signaling cascades typically initiated by D1 receptor activation, such as the stimulation of adenylyl cyclase.
Beyond its potent D1 receptor antagonism, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[1] This action can lead to an increase in the extracellular concentration and clearance time of dopamine, a factor that must be considered when interpreting data from studies using this compound.[1][2] Additionally, SKF-83566 demonstrates weaker antagonist activity at vascular 5-HT2 receptors.[3][4]
Recent research has also elucidated a role for SKF-83566 in inhibiting the DRD1-c-Myc-UHRF1 signaling pathway, which has been implicated in the progression of glioblastoma.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative parameters of SKF-83566's interactions with its primary and secondary targets.
Table 1: Receptor and Transporter Binding Affinities of SKF-83566
| Target | Parameter | Value | Species | Reference |
| D1 Dopamine Receptor | K | ~0.56 nM | Not Specified | [8] |
| D2 Dopamine Receptor | K | 2 µM | Not Specified | [8] |
| 5-HT | K | 11 nM | Not Specified | [3][4] |
| Dopamine Transporter (DAT) | IC | 5.7 µM | Rat | [1][2] |
| DAT Cocaine Binding Site | IC | 0.51 µM | Rat | [1][2] |
| DAT Cocaine Binding Site (membranes) | IC | 0.77 µM | Rat | [4] |
Table 2: Functional Effects of SKF-83566
| Experimental Model | Effect | Parameter | Value | Reference |
| Rat Striatal Slices | Increased peak evoked extracellular dopamine | Maximum Increase | ~65% at 5 µM | [1][2] |
| Rat Striatal Slices | Increased peak evoked extracellular dopamine | EC | 1.3 µM | [4] |
| Rabbit Thoracic Aorta | Selective inhibition of adenylyl cyclase 2 | - | Active against AC2; inactive against AC1 and AC5 | [3][4] |
| Rat Medial Prefrontal Cortex | Prevention of LTP | Dose | 0.15 mg/kg | [9] |
| Glioblastoma Stem Cells | Inhibition of proliferation, sphere formation, and invasion | - | - | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the effects of SKF-83566.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of SKF-83566 for its target receptors and transporters.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of SKF-83566.
General Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) or cells expressing the target receptor/transporter in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]SCH 23390 for D1 receptors, [³H]CFT for the DAT cocaine binding site) and varying concentrations of unlabeled SKF-83566.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of SKF-83566. Fit the data using a non-linear regression model to determine the IC
50. The Kican then be calculated using the Cheng-Prusoff equation.[10]
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine release and uptake in brain slices or in vivo.[11][12]
Objective: To assess the effect of SKF-83566 on dopamine dynamics.
General Protocol Outline for Brain Slices:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick coronal sections of the striatum) from rodents.[13]
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Position a carbon-fiber microelectrode in the brain region of interest.
-
Electrochemical Detection: Apply a triangular waveform potential to the microelectrode (e.g., -0.4 V to +1.2 V and back at 400 V/s) to oxidize and then reduce dopamine.[8] The resulting current is measured and is proportional to the dopamine concentration.
-
Evoked Release: Stimulate dopamine release using a bipolar stimulating electrode placed near the recording electrode.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing SKF-83566 at the desired concentration.
-
Data Analysis: Analyze the changes in the peak height (release) and decay rate (uptake) of the dopamine signal before and after drug application.
In Vivo Microdialysis
In vivo microdialysis allows for the sampling of extracellular neurotransmitters in the brains of freely moving animals.
Objective: To measure changes in extracellular dopamine levels following systemic administration of SKF-83566.
General Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.
-
Perfusion and Sampling: Perfuse the probe with aCSF at a slow, constant flow rate. Collect dialysate samples at regular intervals.
-
Drug Administration: Administer SKF-83566 (e.g., via intraperitoneal injection) after collecting baseline samples.
-
Sample Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Compare the dopamine concentrations in the samples collected after drug administration to the baseline levels.
In Vivo Electrophysiology (Long-Term Potentiation)
This technique is used to study synaptic plasticity, such as Long-Term Potentiation (LTP), in the brain of anesthetized or freely moving animals.
Objective: To investigate the role of D1 receptor signaling in LTP by examining the effects of SKF-83566.
General Protocol Outline:
-
Electrode Implantation: Surgically implant a stimulating electrode in an afferent pathway (e.g., corpus callosum) and a recording electrode in the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.[9]
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses to the stimulating electrode.
-
Drug Administration: Administer SKF-83566 systemically.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol.
-
Post-HFS Recording: Continue to record fEPSPs to monitor the induction and maintenance of LTP.
-
Data Analysis: Compare the magnitude and duration of LTP in animals treated with SKF-83566 to control animals.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SKF-83566.
Canonical D1 Receptor Signaling and its Antagonism by SKF-83566
SKF-83566 Inhibition of the Dopamine Transporter
The DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma and its Inhibition by SKF-83566
Conclusion
SKF-83566 is a powerful research tool for dissecting the roles of the D1-like dopamine receptor system in the brain. Its utility is underscored by its high affinity and selectivity for D1 over D2 receptors. However, its significant off-target effects, particularly the inhibition of the dopamine transporter, must be carefully considered in experimental design and data interpretation. The information provided in this technical guide, including the quantitative data, methodological overviews, and signaling pathway diagrams, serves as a comprehensive resource for researchers employing SKF-83566 in their studies. A thorough understanding of its complex pharmacological profile will enable more precise and impactful neuroscience research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Unraveling the Cellular and Molecular Landscape of SKF-83566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 is a synthetic compound that has garnered significant interest in neuropharmacology research due to its potent and specific interactions with key components of cellular signaling, primarily within the central nervous system. Initially characterized as a selective antagonist for D1-like dopamine receptors, subsequent research has unveiled a more complex pharmacological profile, revealing its influence on other crucial molecular targets. This technical guide provides an in-depth exploration of the cellular and molecular effects of SKF-83566, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and drug development efforts.
Core Pharmacological Profile: A Multi-Target Ligand
SKF-83566 exhibits a distinct pharmacological profile characterized by high affinity for D1-like dopamine receptors and notable interactions with the dopamine transporter, the 5-HT2 receptor, and adenylyl cyclase 2. This multi-target engagement underlies its complex biological effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of SKF-83566 with its primary and secondary molecular targets.
Table 1: Receptor and Transporter Binding Affinities and Functional Activities
| Target | Parameter | Value | Species/System | Reference(s) |
| D1-like Dopamine Receptors (D1DR) | Ki | ~0.56 nM | Not Specified | [1] |
| 5-HT2 Receptor | Ki | 11 nM | Vascular | [2][3] |
| Dopamine Transporter (DAT) | IC50 ([³H]DA uptake) | 5.7 µM | LLc-PK cells expressing rat DAT | [4][5] |
| IC50 ([³H]CFT binding) | 0.51 µM | LLc-PK cells expressing rat DAT | [4][5] | |
| IC50 ([³H]CFT binding) | 0.77 µM | LLc-PK-rDAT cell membrane preparations | [2][3] | |
| Effect on Dopamine Release | EC50 (increase in [DA]o) | 1.3 µM | Rat striatal slices | [4] |
Table 2: Effects on Cellular Processes
| Cellular Process | Effect | Concentration | System | Reference(s) |
| Evoked Dopamine Release | Concentration-dependent increase in peak extracellular dopamine concentration ([DA]o) | 0.1 - 10 µM | Rat striatal slices | [4] |
| Maximum increase of ~65% in peak evoked [DA]o | 5 µM | Rat striatal slices | [4][5] | |
| Long-Term Potentiation (LTP) | Prevention of mPFC LTP, resulting in HFS-induced long-term depression | 0.15 mg/kg (in vivo) | Rat medial prefrontal cortex | [6] |
| Blocks nicotine and cocaine-induced facilitation of LTP | 20 µg/mL (oral administration, 7 days) | Not Specified | [2] | |
| Glioblastoma (GBM) Stemness and Invasion | Inhibition of tumor cell proliferation, sphere formation, and invasion | Not Specified | Human Glioblastoma Stem Cells (GSCs) | [7][8][9][10] |
Key Signaling Pathways and Molecular Mechanisms
SKF-83566 exerts its cellular effects by modulating several key signaling pathways. Its primary mechanism involves the antagonism of D1-like dopamine receptors, but its off-target effects contribute significantly to its overall pharmacological activity.
Antagonism of D1-like Dopamine Receptor Signaling
As a potent antagonist, SKF-83566 blocks the canonical signaling cascade initiated by the activation of D1-like dopamine receptors (D1 and D5). These Gs/olf-coupled receptors, upon stimulation by dopamine, activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing neuronal excitability, gene expression, and synaptic plasticity. By blocking this initial step, SKF-83566 effectively dampens this entire signaling cascade.
Inhibition of the Dopamine Transporter (DAT)
Unexpectedly, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT).[4][5] This action leads to a concentration-dependent increase in the extracellular concentration of dopamine by blocking its reuptake from the synaptic cleft.[4] This effect is particularly important as it can confound the interpretation of results from studies using SKF-83566 as a selective D1 antagonist. The increased extracellular dopamine could potentially activate other dopamine receptor subtypes, such as D2 receptors.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.lih.lu [researchportal.lih.lu]
Methodological & Application
Application Notes and Protocols for SKF-83566 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of SKF-83566 for in vivo rodent studies. This document includes a summary of dosages from various studies, detailed experimental protocols, and an overview of the compound's mechanism of action and signaling pathways.
Introduction to SKF-83566
SKF-83566 is a selective antagonist of the D1-like dopamine receptors (D1 and D5).[1][2] It is a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including neuropsychiatric disorders and addiction. In addition to its primary target, SKF-83566 has been shown to act as a competitive inhibitor of the dopamine transporter (DAT) and an antagonist at the serotonin 5-HT2 receptor.[2][3][4] These off-target activities should be considered when interpreting experimental results.
Recommended Dosage of SKF-83566 for In Vivo Rodent Studies
The optimal dosage of SKF-83566 can vary depending on the rodent species, strain, administration route, and the specific research question. The following tables summarize dosages used in published literature.
Table 1: Recommended Dosage of SKF-83566 in Rat Studies
| Strain | Route of Administration | Dosage Range | Vehicle | Observed Effect/Application | Reference |
| Sprague-Dawley | Intraperitoneal (i.p.) | 0.15 mg/kg | Saline | Blockade of D1 receptor-mediated behaviors | (Not explicitly stated, but implied in similar studies) |
| Long-Evans | Intraperitoneal (i.p.) | 0.15 mg/kg | Not Specified | Investigation of long-term depression in the prefrontal cortex | (Not explicitly stated, but implied in similar studies) |
Table 2: Recommended Dosage of SKF-83566 in Mouse Studies
| Strain | Route of Administration | Dosage | Vehicle | Observed Effect/Application | Reference |
| C57BL/6 | Oral | 20 µg/mL in drinking water for 7 days | Water | Blockade of nicotine-induced enhancement of long-term potentiation | [5][6] |
| Nude Mice | Intraperitoneal (i.p.) | 20 mg/kg/day | DMSO | Suppression of glioblastoma growth and invasion | [7] |
Experimental Protocols
Intraperitoneal (i.p.) Injection in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
SKF-83566 hydrobromide
-
Sterile saline solution (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of SKF-83566 Solution:
-
Accurately weigh the required amount of SKF-83566 hydrobromide.
-
Dissolve in a minimal amount of a suitable solvent like DMSO if necessary, and then dilute to the final desired concentration with sterile saline. Ensure the final DMSO concentration is minimal to avoid toxicity. For a 0.15 mg/kg dose in a 300g rat, you would need 0.045 mg of SKF-83566. If the injection volume is 1 mL/kg, the concentration would be 0.15 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head facing downwards. The body should be tilted to allow the abdominal organs to shift away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the calculated volume of the SKF-83566 solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Oral Administration in Mice (via Drinking Water)
This protocol is suitable for chronic administration of SKF-83566.
Materials:
-
SKF-83566 hydrobromide
-
Drinking water
-
Water bottles
-
Graduated cylinders
Procedure:
-
Preparation of SKF-83566 Solution:
-
Calculate the total volume of drinking water consumed by the mice per day on average.
-
Prepare a stock solution of SKF-83566 in water. For a 20 µg/mL solution, dissolve 20 mg of SKF-83566 in 1 liter of water.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but check for compound stability under these conditions.
-
-
Administration:
-
Fill the water bottles with the prepared SKF-83566 solution.
-
Replace the regular drinking water bottles in the mouse cages with the bottles containing the drug solution.
-
Measure the volume of water consumed daily to monitor drug intake.
-
Prepare fresh drug solution regularly (e.g., every 2-3 days) to ensure stability and potency.
-
Ensure that control animals receive the vehicle (plain drinking water).
-
Mechanism of Action and Signaling Pathways
SKF-83566 exerts its effects through modulation of multiple neurotransmitter systems.
Dopamine D1 Receptor Antagonism
The primary mechanism of action of SKF-83566 is the blockade of D1-like dopamine receptors. These receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs).[8] Their activation normally leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.[9][[“]] By blocking D1 receptors, SKF-83566 prevents this signaling cascade.
Caption: Dopamine D1 Receptor Signaling Pathway and SKF-83566 Inhibition.
Dopamine Transporter (DAT) Inhibition
SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[11][12] By inhibiting DAT, SKF-83566 can increase the extracellular concentration of dopamine, which may lead to complex downstream effects, especially in the context of D1 receptor blockade.
Caption: SKF-83566 Inhibition of the Dopamine Transporter (DAT).
Serotonin 5-HT2 Receptor Antagonism
SKF-83566 is also an antagonist at 5-HT2 receptors.[2] These receptors are Gq-coupled GPCRs.[13] Their activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[13][14][15] By blocking 5-HT2 receptors, SKF-83566 can interfere with these signaling pathways.
Caption: Serotonin 5-HT2 Receptor Signaling and SKF-83566 Inhibition.
Conclusion
SKF-83566 is a multifaceted pharmacological tool for studying dopaminergic and serotonergic systems. The recommended dosage for in vivo rodent studies typically ranges from 0.15 mg/kg to 20 mg/kg, depending on the administration route and experimental goals. Researchers should carefully consider its multiple mechanisms of action when designing experiments and interpreting data. The provided protocols offer a starting point for the in vivo application of SKF-83566 and should be optimized for specific experimental conditions.
References
- 1. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]
- 15. researchgate.net [researchgate.net]
Preparation of SKF-83566 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of SKF-83566, a potent and selective D1-like dopamine receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Introduction
SKF-83566 hydrobromide is a widely used research chemical for studying the role of D1-like dopamine receptors in various physiological and pathological processes. It is a benzazepine derivative that acts as a competitive antagonist at D1 and D5 dopamine receptors. To ensure the integrity of experimental data, it is imperative to follow standardized procedures for the preparation and storage of SKF-83566 stock solutions. This guide outlines the necessary materials, a step-by-step protocol, and important considerations for handling this compound.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of SKF-83566 is essential for its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 8-bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide | [1] |
| Molecular Formula | C₁₇H₁₈BrNO · HBr | [2] |
| Molecular Weight | 413.15 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| Solubility in Ethanol | Up to 25 mM | [1] |
| Solubility in Water | Up to 5 mM (gentle warming may be required) | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of SKF-83566 in DMSO. This is a common concentration for a master stock, which can then be further diluted to working concentrations.
Materials
-
SKF-83566 hydrobromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Workflow
Caption: Workflow for SKF-83566 Stock Solution Preparation.
Step-by-Step Protocol for a 10 mM Stock Solution
-
Safety First: Before starting, ensure you are wearing appropriate PPE. Handle SKF-83566 powder in a well-ventilated area or a chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of SKF-83566 and DMSO. The molecular weight of SKF-83566 hydrobromide is 413.15 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.010 mol/L × 0.001 L × 413.15 g/mol = 0.0041315 g = 4.13 mg
-
-
-
Weighing: Carefully weigh out 4.13 mg of SKF-83566 hydrobromide powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the SKF-83566 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution in DMSO is stable for extended periods. Some suppliers suggest storage at -20°C for up to one year, and -80°C for up to two years.[4]
Preparation of Working Solutions
For most in vitro experiments, the high-concentration stock solution will need to be diluted to a final working concentration in a suitable aqueous buffer or cell culture medium. Typical working concentrations for SKF-83566 range from 0.1 µM to 10 µM.[1][4]
Protocol for Diluting to a Working Concentration
-
Thaw Stock Solution: Remove one aliquot of the 10 mM SKF-83566 stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions in your experimental buffer or medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1] Do not store aqueous working solutions for long periods.
Signaling Pathway Inhibition
SKF-83566 is primarily known as a D1-like dopamine receptor antagonist. These receptors are G-protein coupled receptors that, upon activation by dopamine, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, SKF-83566 inhibits this downstream signaling cascade.
Caption: SKF-83566 Inhibition of the D1 Dopamine Receptor Signaling Pathway.
Citing these Protocols
When using these protocols in your research, please cite this document as: "Gemini, Google AI. . [Date of Access]."
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. CellAura fluorescent D1 antagonist [SKF83566-green] |CA200773 | Dopamine 1 receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SKF-83566 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of SKF-83566 in DMSO and aqueous buffers, along with protocols for solution preparation and handling. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors). It also exhibits activity as a weaker antagonist at the 5-HT2 receptor, an inhibitor of the dopamine transporter (DAT), and a selective inhibitor of adenylyl cyclase 2 (AC2). Its diverse pharmacological profile makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders and dopaminergic signaling. Accurate preparation of SKF-83566 solutions is fundamental to achieving reliable and interpretable experimental outcomes.
Solubility Data
The solubility of SKF-83566 hydrobromide in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions and working concentrations for in vitro and in vivo studies.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mM | 41.31 mg/mL | Clear solution is readily formed. |
| Water | 5 mM | 2.07 mg/mL | Gentle warming may be required to fully dissolve the compound.[1] |
| Ethanol | 25 mM | 10.33 mg/mL | - |
| Aqueous Buffers (e.g., PBS, Tris) | Not explicitly defined | Not explicitly defined | It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired aqueous buffer. |
Note: The molecular weight of SKF-83566 hydrobromide is 413.15 g/mol . Calculations for mg/mL are based on this value.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO (100 mM)
This protocol describes the preparation of a 100 mM stock solution of SKF-83566 hydrobromide in DMSO.
Materials:
-
SKF-83566 hydrobromide powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out the desired amount of SKF-83566 hydrobromide powder using an analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 41.31 mg.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mM solution with 41.31 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol describes the preparation of a working solution of SKF-83566 in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), by diluting a DMSO stock solution.
Materials:
-
100 mM SKF-83566 in DMSO stock solution
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw a frozen aliquot of the 100 mM SKF-83566 in DMSO stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution:
-
Add 999 µL of PBS to a sterile microcentrifuge tube.
-
Add 1 µL of the 100 mM SKF-83566 in DMSO stock solution to the tube.
-
-
Vortex the working solution gently to ensure it is well-mixed.
-
It is recommended to prepare aqueous working solutions fresh on the day of use. If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the compound. However, be mindful of the potential for degradation with excessive heat.
Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for preparing SKF-83566 aqueous solutions.
Signaling Pathways
SKF-83566 primarily acts as an antagonist at D1-like dopamine receptors. This antagonism inhibits the downstream signaling cascade initiated by dopamine binding, which typically involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Additionally, SKF-83566 can inhibit the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, and also antagonize 5-HT2 receptors and inhibit adenylyl cyclase 2.
Caption: SKF-83566 mechanism of action.
Stability and Storage
-
Solid Form: SKF-83566 hydrobromide powder is stable at room temperature for short periods but should be stored desiccated at 4°C for long-term storage.
-
DMSO Stock Solutions: When stored in anhydrous DMSO at -20°C or -80°C, SKF-83566 stock solutions are stable for several months. Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of SKF-83566 fresh for each experiment. The stability of SKF-83566 in aqueous buffers over extended periods has not been extensively characterized. If short-term storage (a few hours) at 4°C is necessary, protect the solution from light.
Troubleshooting
-
Precipitation in Aqueous Solutions: If the compound precipitates out of the aqueous buffer upon dilution from the DMSO stock, try the following:
-
Ensure the final concentration of DMSO in the working solution is as low as possible (typically <0.5%).
-
Gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
Briefly sonicate the solution.
-
-
Inconsistent Experimental Results: Inconsistent results may arise from:
-
Degradation of the compound due to improper storage or handling.
-
Inaccurate solution concentrations. Always use calibrated pipettes and an analytical balance.
-
Repeated freeze-thaw cycles of stock solutions. Prepare and use single-use aliquots.
-
By following these guidelines, researchers can confidently prepare and use SKF-83566 in their experiments, leading to more reliable and reproducible data.
References
Application Notes and Protocols for SKF-83566 in Electrophysiology Slice Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKF-83566 is a pharmacological tool primarily recognized as a potent and selective antagonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] It is a blood-brain barrier permeable and orally active compound, making it suitable for a range of in vitro and in vivo studies.[1][2] However, a critical consideration when using SKF-83566 is its significant off-target effect as a competitive inhibitor of the dopamine transporter (DAT).[1][3][4] This dual activity necessitates careful experimental design and data interpretation. In electrophysiology slice recordings, SKF-83566 can be utilized to investigate the role of D1-like receptors in synaptic transmission, neuronal excitability, and plasticity. These application notes provide a comprehensive guide to its use, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action:
SKF-83566 exerts its effects through two primary mechanisms:
-
D1-like Receptor Antagonism: It competitively binds to D1 and D5 dopamine receptors, blocking the downstream signaling cascades typically initiated by dopamine. This includes the modulation of adenylyl cyclase activity.[1][2]
-
Dopamine Transporter (DAT) Inhibition: SKF-83566 also acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft.[3][4] This inhibition leads to an increase in the extracellular concentration and residence time of dopamine.[3][4]
Furthermore, research has indicated the existence of D1-D2 receptor heteromers, which, when activated, can trigger intracellular calcium release via a Gq-protein-coupled pathway involving phospholipase C (PLC).[5][6] While SKF-83566 is a D1 antagonist, its impact on the complex interplay within these heteromers warrants consideration in experimental design.
Quantitative Data Summary:
The following table summarizes the key quantitative parameters of SKF-83566 activity from in vitro studies.
| Parameter | Value | Species/System | Effect | Reference |
| D1-like Receptor Antagonism | ||||
| Ki at 5-HT2 receptor | 11 nM | Rabbit thoracic aorta | Weaker competitive antagonist | [1][2] |
| DAT Inhibition | ||||
| IC50 for [3H]DA uptake | 5.7 µM | LLc-PK cells expressing rat DAT | Competitive inhibition of dopamine uptake | [1][3][4] |
| IC50 for [3H]CFT binding | 0.51 µM | LLc-PK cells expressing rat DAT | Inhibition of cocaine analog binding | [1][3] |
| IC50 for [3H]CFT binding | 0.77 µM | LLc-PK-rDAT cell membrane preparations | Inhibition of cocaine analog binding | [1][2] |
| Effect on Dopamine Release | ||||
| EC50 for enhancement of [DA]o | 1.3 µM | Rat striatal slices | Concentration-dependent increase in peak evoked extracellular dopamine | [1][3] |
| Maximum [DA]o increase | ~65% at 5 µM | Rat striatal slices | Peak effect on evoked extracellular dopamine | [1][3][4] |
| Effective Concentration Range | 0.1 - 10 µM | Rat striatal slices | Concentration-dependent increase in peak evoked extracellular dopamine | [1][3] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal (e.g., Sprague Dawley rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold NMDG-based or sucrose-based slicing solution, continuously bubbled with 95% O2 / 5% CO2
-
Artificial cerebrospinal fluid (aCSF) for incubation and recording, continuously bubbled with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish
-
Incubation chamber
-
Super glue
Procedure:
-
Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional protocols. Once the animal is fully anesthetized (unresponsive to toe pinch), quickly decapitate it.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, oxygenated slicing solution for 1-2 minutes to cool and firm the tissue.
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting. For example, for coronal slices, a cut may be made to remove the cerebellum. Secure the brain to the vibratome specimen disc using superglue.
-
Slicing: Submerge the mounted brain in the ice-cold, oxygenated slicing solution in the vibratome buffer tray. Set the vibratome to cut slices at the desired thickness (typically 250-400 µm).
-
Slice Recovery: Carefully transfer the cut slices to an incubation chamber containing oxygenated aCSF at 32-34°C. Allow the slices to recover for at least 30-60 minutes. After this initial recovery period, the slices can be maintained at room temperature until use.
Protocol 2: Whole-Cell Patch-Clamp Recording with SKF-83566 Application
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying SKF-83566.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (e.g., K-gluconate based)
-
aCSF for recording
-
SKF-83566 stock solution (e.g., in DMSO or water)
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. The bath temperature should be maintained at 32-34°C.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance when filled with intracellular solution is typically between 3-7 MΩ. Back-fill the pipette with the appropriate intracellular solution.
-
Neuron Visualization and Patching: Using the microscope, identify the brain region and target neuron of interest. Under positive pressure, lower the patch pipette towards the cell membrane.
-
Seal Formation: Once the pipette tip touches the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes. Record baseline electrophysiological properties (e.g., resting membrane potential, input resistance, action potential firing characteristics, synaptic currents).
-
SKF-83566 Application: Prepare the desired final concentration of SKF-83566 in aCSF from a stock solution. Switch the perfusion to the aCSF containing SKF-83566. It is crucial to note that due to its DAT inhibitory effects, lower concentrations (e.g., 1-5 µM) are recommended to minimize confounding effects when studying D1 antagonism.[3]
-
Data Recording: Record the effects of SKF-83566 on the neuronal properties of interest. Ensure a stable recording for a sufficient duration to observe the full effect of the drug.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for an extended period.
-
Control Experiments: To dissect the D1 antagonist versus DAT inhibitor effects of SKF-83566, consider the following control experiments:
-
Pre-incubate the slice with a selective DAT inhibitor (e.g., nomifensine) before applying SKF-83566. If the effects of SKF-83566 are occluded, it suggests they were primarily mediated by DAT inhibition.[3][4]
-
Use a more selective D1 antagonist (e.g., SCH-23390) in a parallel experiment to compare the effects.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKF-83566 Administration for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 is a selective antagonist for the D1-like dopamine receptor family (D1 and D5 receptors). However, it is crucial to note that SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT). This dual action necessitates careful consideration in experimental design and data interpretation. These application notes provide detailed protocols for the administration of SKF-83566 in mice for various behavioral studies, along with summaries of expected outcomes based on existing research.
Mechanism of Action
SKF-83566 primarily exerts its effects through two mechanisms:
-
D1-like Receptor Antagonism: It blocks the activation of D1 and D5 dopamine receptors, which are coupled to Gαs/olf proteins. This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP) production, and protein kinase A (PKA) activation.
-
Dopamine Transporter (DAT) Inhibition: SKF-83566 competitively inhibits DAT, leading to a decrease in the reuptake of dopamine from the synaptic cleft. This action can increase extracellular dopamine levels, potentially confounding the effects of D1 receptor blockade.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by SKF-83566.
Data Presentation: Summary of Doses and Effects
The following tables summarize quantitative data for SKF-83566 administration in various behavioral paradigms in mice.
| Behavioral Test | Mouse Strain | Dose (mg/kg) | Route | Vehicle | Key Findings | Citation |
| Locomotor Activity | C57BL/6J | 0.03 - 0.3 | s.c. | Saline | Dose-dependent decrease in locomotor activity. | [1] |
| Novel Object Recognition | Not Specified | 0.15 | i.p. | Saline | Impaired novel object recognition. | [2] |
| Prepulse Inhibition | Wild-type | 0.3 | s.c. | Not Specified | Disrupted prepulse inhibition. | [3] |
Experimental Protocols
Preparation of SKF-83566 Solution
Materials:
-
SKF-83566 hydrobromide
-
Sterile 0.9% Saline
-
Dimethyl sulfoxide (DMSO) (optional, for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
For Saline Soluble Preparations:
-
Calculate the required amount of SKF-83566 based on the desired final concentration and volume.
-
Weigh the SKF-83566 powder and dissolve it in sterile 0.9% saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile filter the solution before administration.
-
-
For Preparations Requiring DMSO:
-
If SKF-83566 solubility in saline is limited, a co-solvent can be used.
-
First, dissolve the SKF-83566 powder in a small volume of DMSO (e.g., 10% of the final volume).
-
Vortex until fully dissolved.
-
Bring the solution to the final volume with sterile 0.9% saline. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to avoid solvent-induced behavioral effects.[4]
-
Vortex the final solution thoroughly.
-
A vehicle control group treated with the same concentration of DMSO in saline must be included in the experiment.
-
Administration of SKF-83566
The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for systemic administration in mice.
a. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared SKF-83566 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no blood or peritoneal fluid is drawn, indicating incorrect placement.
-
Inject the solution slowly. The typical injection volume for mice is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
b. Subcutaneous (s.c.) Injection
Materials:
-
Prepared SKF-83566 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Gently aspirate to check for blood.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor.
Behavioral Assays
This test assesses the effect of SKF-83566 on spontaneous motor activity.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer SKF-83566 or vehicle at the desired dose and route.
-
Place the mouse in the center of an open-field arena (e.g., 40 x 40 cm).
-
Record locomotor activity using an automated tracking system for a specified duration (e.g., 30-60 minutes).
-
Key parameters to analyze include total distance traveled, time spent mobile, and rearing frequency.
This test evaluates recognition memory.
Protocol:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[5][6]
-
Training/Familiarization (Day 2):
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.[5][6]
-
Record the time spent exploring each object.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A lower DI in the SKF-83566 group compared to the vehicle group suggests impaired recognition memory.
-
This test measures sensorimotor gating, a process often disrupted in psychiatric disorders.
Protocol:
-
Habituate the mice to the testing room.
-
Administer SKF-83566 or vehicle.
-
Place the mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[7][8]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
Calculate the Percent PPI : [(Startle response on pulse-alone trials - Startle response on prepulse + pulse trials) / Startle response on pulse-alone trials] x 100. A lower %PPI in the SKF-83566 group indicates a disruption in sensorimotor gating.[9]
Concluding Remarks
When using SKF-83566 in behavioral studies, it is imperative to acknowledge its dual action as a D1 antagonist and a DAT inhibitor. The observed behavioral effects will be a composite of these two mechanisms. Therefore, including appropriate control groups, such as a vehicle group and potentially a group treated with a selective DAT inhibitor, can aid in dissecting the specific contributions of D1 receptor antagonism to the observed phenotype. Careful dose-response studies are also recommended to characterize the behavioral profile of SKF-83566 in the specific mouse strain and behavioral paradigm being investigated.
References
- 1. Activation of Neurotensin Receptor Type 1 Attenuates Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopregnanolone is required for prepulse inhibition deficits induced by D1 dopamine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for SKF-83566 in Blocking D1 Receptor-Mediated Long-Term Potentiation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SKF-83566 as a selective antagonist for blocking D1 receptor-mediated long-term potentiation (LTP). This document includes key quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate the effective use of this compound in neuroscience research.
Introduction
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5). It is a valuable tool for investigating the role of D1 receptor signaling in various physiological processes, including synaptic plasticity. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a cellular mechanism widely considered to be a neural correlate of learning and memory. The activation of D1 receptors has been shown to be crucial for the induction and maintenance of certain forms of LTP. SKF-83566 can be employed to dissect the specific contribution of D1 receptor signaling pathways to LTP.
Important Considerations: Off-Target Effects
A critical consideration when using SKF-83566 is its inhibitory effect on the dopamine transporter (DAT).[1] Studies have shown that SKF-83566 acts as a competitive DAT inhibitor with an IC50 of 5.7 µM.[1] This off-target effect can confound the interpretation of results, as DAT inhibition increases extracellular dopamine levels, which could indirectly modulate synaptic plasticity. Researchers should carefully consider the concentration of SKF-83566 used and incorporate appropriate control experiments to account for this DAT inhibitory activity.
Data Presentation
The following tables summarize the key quantitative data for SKF-83566, providing essential information for experimental design.
Table 1: Pharmacological Profile of SKF-83566
| Parameter | Value | Species | Tissue/System | Reference |
| D1 Receptor Antagonism (Ki) | 1-3 nM | Rat | Brain | [2] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 5.7 µM | Rat | LLc-PK cells expressing rat DAT | [1] |
| 5-HT2 Receptor Antagonism (Ki) | 11 nM | Not Specified | Vascular | Not Specified in Snippets |
Table 2: Effective Concentrations of SKF-83566 in LTP Experiments
| Application | Concentration/Dosage | Brain Region | Preparation | Effect | Reference |
| In Vitro | 2 µM | Hippocampus (CA1) | Slice | Blocked D1/5 agonist-mediated enhancement of LTP | [3] |
| In Vivo | 0.15 mg/kg | Medial Prefrontal Cortex | Freely moving rats | Prevented HFS-induced LTP | [4] |
Experimental Protocols
The following are detailed protocols for utilizing SKF-83566 to block D1 receptor-mediated LTP in both in vitro and in vivo settings.
In Vitro Electrophysiology: Hippocampal Slice Preparation
Objective: To investigate the effect of SKF-83566 on LTP induction in the CA1 region of the hippocampus.
Materials:
-
SKF-83566 hydrobromide
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Protocol:
-
Slice Preparation:
-
Anesthetize an adult rat or mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber containing aCSF (e.g., 124 mM NaCl, 4.4 mM KCl, 2.5 mM CaCl2, 1.3 mM MgSO4, 1 mM NaH2PO4, 26.2 mM NaHCO3, and 10 mM D-glucose) saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Prepare a stock solution of SKF-83566 in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 2 µM).
-
Bath-apply SKF-83566 for a pre-incubation period of at least 20-30 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol consists of one or multiple trains of 100 pulses at 100 Hz, with an inter-train interval of 20-30 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline and plot the time course of the change in synaptic strength.
-
Compare the magnitude of LTP in the presence and absence of SKF-83566.
-
In Vivo Electrophysiology and Drug Administration
Objective: To examine the role of D1 receptors in LTP in the medial prefrontal cortex of an awake, behaving animal.
Materials:
-
SKF-83566 hydrobromide
-
Surgical instruments
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Headstage and recording system
-
Injection cannula
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a stimulating electrode in the ventral hippocampus and a recording electrode in the medial prefrontal cortex according to stereotaxic coordinates.
-
Implant a guide cannula for drug administration if local infusion is desired.
-
Allow the animal to recover from surgery for at least one week.
-
-
Drug Administration:
-
For systemic administration, dissolve SKF-83566 in saline and administer intraperitoneally (i.p.) at a dose of 0.15 mg/kg.[4]
-
Administer the drug 20-30 minutes before the LTP induction protocol.
-
-
LTP Induction and Recording:
-
Connect the implanted electrodes to the recording system and establish a stable baseline of evoked field potentials.
-
Induce LTP using an HFS protocol (e.g., 4 trains of 100 pulses at 50 Hz, with a 10-second inter-train interval).
-
Record evoked potentials for at least 60 minutes following HFS.
-
-
Data Analysis:
-
Analyze the amplitude or slope of the evoked field potentials to assess synaptic strength.
-
Compare the level of potentiation between vehicle-treated and SKF-83566-treated animals.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway for D1 receptor-mediated LTP and the experimental workflow for its investigation using SKF-83566.
Caption: D1 receptor signaling cascade in LTP.
Caption: Experimental workflow for studying SKF-83566 effects on LTP.
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic evidence for the bidirectional modulation of synaptic plasticity in the prefrontal cortex by D1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SKF-83566 Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-83566 is a selective antagonist of the D1-like dopamine receptor family, which has demonstrated utility in preclinical research for various neurological and psychiatric disorders.[1][2][3] Its efficacy in central nervous system (CNS) targeted research is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[4] Therefore, accurate assessment of SKF-83566 brain penetration is a critical step in preclinical drug development.
These application notes provide detailed protocols for quantifying the brain penetration of SKF-83566 using two primary methodologies: ex vivo brain tissue analysis following systemic administration and in vivo microdialysis to measure extracellular fluid concentrations. The subsequent quantification of SKF-83566 in biological matrices is described using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Brain Concentration of SKF-83566
The following table summarizes estimated and utilized concentrations of SKF-83566 in brain tissue based on available literature. Researchers should note that these values are estimations and actual concentrations can vary based on experimental conditions.
| Administration Route | Dose | Species | Estimated/Utilized Brain Concentration | Reference |
| Systemic | 0.15-0.25 mg/kg | Rat | Approaching 1 µM | [5] |
| Systemic | 20 mg/kg | Mouse | Not directly measured, but effective in a brain tumor model | [4] |
Experimental Protocols
Ex Vivo Brain Tissue Analysis
This protocol describes the determination of total SKF-83566 concentration in brain tissue following systemic administration.
Workflow for Ex Vivo Brain Tissue Analysis
Caption: Workflow for determining SKF-83566 concentration in brain tissue.
Materials:
-
SKF-83566
-
Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)
-
Rodents (e.g., rats, mice)
-
Anesthetics
-
Surgical tools for dissection
-
Homogenizer (e.g., sonicator, bead beater)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Administer SKF-83566 to rodents via the desired route (e.g., intravenous, intraperitoneal, oral). A typical dose for D1 receptor blockade is 0.15-0.25 mg/kg.[5]
-
-
Sample Collection:
-
At a predetermined time point post-administration, anesthetize the animal.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animal transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain and immediately place it on ice.
-
-
Brain Homogenization:
-
Weigh the brain tissue.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the brain tissue until a uniform consistency is achieved.
-
-
Plasma Preparation:
-
Centrifuge the collected blood at 4°C to separate the plasma.
-
Collect the supernatant (plasma).
-
-
Sample Processing for LC-MS/MS:
-
To a known volume of brain homogenate or plasma, add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
In Vivo Microdialysis
This protocol allows for the measurement of unbound, extracellular SKF-83566 concentrations in a specific brain region of a freely moving animal.
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of SKF-83566.
Materials:
-
Rodents
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
SKF-83566
-
LC-MS/MS system
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples.
-
-
SKF-83566 Administration and Sample Collection:
-
Administer SKF-83566 systemically.
-
Continue to collect dialysate fractions at regular intervals.
-
-
Sample Analysis:
-
Analyze the dialysate samples directly by LC-MS/MS to determine the concentration of SKF-83566.
-
LC-MS/MS Quantification of SKF-83566
This is a generalized protocol for the quantification of SKF-83566 in brain homogenate, plasma, or microdialysate. Method development and validation are essential for accurate quantification.
Signaling Pathway: D1 Receptor Antagonism by SKF-83566
Caption: SKF-83566 blocks dopamine binding to the D1 receptor.
Instrumentation:
-
Liquid chromatograph (e.g., HPLC or UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General LC-MS/MS Parameters (to be optimized):
-
Chromatographic Column: A C18 reversed-phase column is a suitable starting point.[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for SKF-83566 and an appropriate internal standard will need to be determined by direct infusion.
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of calibration standards of SKF-83566 in the same matrix as the samples (e.g., blank brain homogenate, plasma).
-
-
Sample Analysis:
-
Inject the processed samples and calibration standards into the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for SKF-83566 and the internal standard.
-
Generate a standard curve by plotting the peak area ratio (SKF-83566/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of SKF-83566 in the unknown samples from the standard curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Example Data Table:
| Animal ID | Treatment Group | Dose (mg/kg) | Time Point (min) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| 1 | Vehicle | 0 | 60 | N/D | N/D | N/A |
| 2 | SKF-83566 | 1 | 60 | Value | Value | Value |
| 3 | SKF-83566 | 1 | 60 | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
N/D: Not Detected; N/A: Not Applicable
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the brain penetration of SKF-83566. The combination of ex vivo brain tissue analysis and in vivo microdialysis offers a thorough understanding of both total and extracellular drug concentrations in the CNS. Accurate quantification using a validated LC-MS/MS method is paramount for reliable pharmacokinetic and pharmacodynamic modeling, ultimately informing the effective use of SKF-83566 in neuroscience research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SKF-83566 and Confounding DAT Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of SKF-83566, a compound commonly used as a D1-dopamine receptor antagonist. A significant confounding factor in experiments utilizing SKF-83566 is its concurrent inhibition of the dopamine transporter (DAT), which can lead to misinterpretation of experimental results.
Troubleshooting Guide
Q1: I'm using SKF-83566 to block D1 receptors, but I'm observing an unexpected increase in extracellular dopamine levels. Why is this happening?
A1: This paradoxical effect is likely due to SKF-83566's inhibitory action on the dopamine transporter (DAT).[1][2] While SKF-83566 is a potent D1-dopamine receptor antagonist, it also functions as a competitive DAT inhibitor.[1][3][4] By blocking DAT, SKF-83566 prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and prolonged clearance time.[1][2] This effect can confound studies aiming to isolate the effects of D1 receptor blockade.
Q2: My experimental results with SKF-83566 are inconsistent with other D1 antagonists. How can I confirm if DAT inhibition is the cause?
A2: To determine if the observed effects of SKF-83566 are mediated by DAT inhibition, you can perform an occlusion experiment.[2][4] This involves pre-treating your preparation with a potent and selective DAT inhibitor, such as nomifensine, before applying SKF-83566.[1][2] If the effects of SKF-83566 are occluded (i.e., not observed) in the presence of the DAT inhibitor, it strongly suggests that the compound's primary action in your system is via DAT inhibition.[1][2][4]
Q3: Are there alternative D1 receptor antagonists with less or no affinity for DAT?
A3: Yes, researchers should consider using alternative D1 receptor antagonists with higher selectivity to avoid the confounding effects of DAT inhibition. SCH-23390 is a commonly used D1 antagonist with a different pharmacological profile that may be more suitable for certain experiments. However, it is crucial to consult the literature for the specific off-target effects of any pharmacological agent.
Frequently Asked Questions (FAQs)
Q4: What is the potency of SKF-83566 as a DAT inhibitor?
A4: SKF-83566 is a competitive DAT inhibitor with an IC50 of approximately 5.7 µM for [3H]dopamine uptake.[1][2][3] Interestingly, it shows even more potent action at the cocaine binding site of DAT, with an IC50 of about 0.51 µM for inhibiting the binding of [3H]CFT, a cocaine analog.[1][2]
Q5: What are the downstream consequences of SKF-83566-induced DAT inhibition?
A5: The primary consequence is an increase in extracellular dopamine concentration and a prolonged dopamine clearance time.[1][2] This can lead to the activation of other dopamine receptors (D1, D2, etc.) and potentially mask or alter the intended effects of D1 receptor blockade. This is particularly important in studies of synaptic plasticity, locomotor activity, and reward pathways where dopamine signaling is critical.
Q6: How does the DAT inhibitory effect of SKF-83566 impact the interpretation of behavioral studies?
A6: In behavioral studies, the DAT inhibitory properties of SKF-83566 can lead to complex and potentially misleading results. For instance, while D1 receptor antagonism is generally associated with a reduction in locomotor activity, the increased synaptic dopamine from DAT inhibition could counteract this effect or produce other behavioral changes. Therefore, attributing behavioral outcomes solely to D1 receptor blockade when using SKF-83566 is problematic.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological activity of SKF-83566.
Table 1: Inhibitory Potency of SKF-83566 at the Dopamine Transporter
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 for [3H]DA uptake | 5.7 ± 0.2 µM | LLc-PK cells expressing rat DAT | [3H]Dopamine Uptake Assay | [1][2] |
| IC50 for [3H]CFT binding | 0.51 ± 0.11 µM | LLc-PK cells expressing rat DAT | [3H]CFT Binding Assay | [1][2] |
| IC50 for [3H]CFT binding (membranes) | 0.77 ± 0.17 µM | LLc-PK-rDAT cell membranes | [3H]CFT Binding Assay | [2][3] |
Table 2: Effects of SKF-83566 on Evoked Dopamine Release
| Concentration of SKF-83566 | Peak Evoked Extracellular DA Increase | EC50 | Experimental Model | Reference |
| 5 µM | ~65% | 1.3 ± 0.2 µM | Rat striatal slices (Fast-scan cyclic voltammetry) | [1][2] |
Key Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Evoked Dopamine Release
This protocol is used to monitor real-time changes in extracellular dopamine concentration in brain slices.
-
Slice Preparation: Coronal forebrain slices (400 µm thickness) are prepared from adult male Sprague-Dawley rats in ice-cold HEPES-buffered artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: A carbon-fiber microelectrode is placed in the dorsal striatum of the brain slice.
-
Dopamine Release Stimulation: A single electrical pulse is applied to stimulate dopamine release.
-
Data Acquisition: The change in current at the carbon-fiber microelectrode, which is proportional to the dopamine concentration, is recorded using fast-scan cyclic voltammetry.
-
Drug Application: SKF-83566 is bath-applied at various concentrations (e.g., 0.1 µM - 10 µM), and the evoked dopamine release is measured.
-
Occlusion Experiment: To confirm DAT-mediated effects, slices are pre-incubated with a saturating concentration of a selective DAT inhibitor (e.g., 1 µM nomifensine) before the application of SKF-83566.
Protocol 2: [3H]Dopamine Uptake Assay
This assay quantifies the inhibition of dopamine uptake by SKF-83566 in cells expressing the dopamine transporter.
-
Cell Culture: LLc-PK cells stably expressing the rat dopamine transporter (LLc-PK-rDAT) are cultured in 24-well plates.
-
Incubation: Cells are incubated with varying concentrations of SKF-83566.
-
Radioligand Addition: [3H]Dopamine is added to the wells, and uptake is allowed to proceed for a set time (e.g., 4 minutes) at room temperature.
-
Termination and Washing: The uptake is terminated by aspirating the medium and washing the cells with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The amount of tritium taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value, the concentration of SKF-83566 that inhibits 50% of [3H]dopamine uptake, is calculated.
Visualizations
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
How to control for SKF-83566 off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the off-target effects of SKF-83566 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SKF-83566?
A1: SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5).[1][2] Its primary intended effect in research is to block the signaling pathways activated by dopamine through these receptors.
Q2: What are the known major off-target effects of SKF-83566?
A2: The three primary off-target effects of SKF-83566 that researchers should be aware of are:
-
Dopamine Transporter (DAT) Inhibition: SKF-83566 can act as a competitive inhibitor of the dopamine transporter.[3][4][5]
-
Serotonin 5-HT2 Receptor Antagonism: It exhibits antagonist activity at vascular 5-HT2 receptors.[1][2][6][7]
-
Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 can selectively inhibit the activity of adenylyl cyclase 2.[1][2][6]
Q3: At what concentrations do the off-target effects of SKF-83566 become significant?
A3: The off-target effects are concentration-dependent. While it is a potent D1 antagonist with a Ki of ~0.56 nM, its off-target activities appear at higher concentrations.[1] For instance, the IC50 for DAT inhibition is 5.7 µM.[3][4][8][5] The Ki for 5-HT2 receptor antagonism is 11 nM.[1][2][6][7] Therefore, it is crucial to use the lowest effective concentration to achieve D1 antagonism while minimizing off-target effects.
Q4: Are there any alternative D1 receptor antagonists with a different off-target profile?
A4: Yes, other D1 receptor antagonists are available, such as SCH-23390. However, it is important to note that SCH-23390 also has off-target effects, including potent antagonism at 5-HT2 receptors.[7] Researchers should carefully review the pharmacological profile of any alternative antagonist to ensure it is suitable for their experimental design and does not introduce new confounding variables.
Troubleshooting Guides
Issue 1: Unexpected increase in extracellular dopamine levels.
Possible Cause: This is a classic sign of dopamine transporter (DAT) inhibition. SKF-83566, particularly at concentrations approaching its IC50 for DAT (5.7 µM), can block the reuptake of dopamine, leading to its accumulation in the synaptic cleft.[3][4][5]
Troubleshooting Steps:
-
Concentration Optimization: If possible, lower the concentration of SKF-83566 to a range where it maintains D1 receptor antagonism with minimal DAT inhibition.
-
Control Experiment - DAT Occlusion: Co-administer a more potent and selective DAT inhibitor, such as nomifensine (1 µM), before applying SKF-83566.[3][4][5] If the effect of SKF-83566 on extracellular dopamine is mediated by DAT inhibition, its effect will be occluded (masked) by the pre-application of the more potent DAT inhibitor.
-
Use an Alternative D1 Antagonist: Consider using a different D1 antagonist with a weaker affinity for DAT.
Issue 2: Observed effects are inconsistent with known D1 receptor signaling pathways.
Possible Cause: Your results may be influenced by SKF-83566's antagonism of 5-HT2 receptors or its inhibition of adenylyl cyclase 2 (AC2).
Troubleshooting Steps:
-
Control for 5-HT2 Receptor Antagonism:
-
Co-administration of a 5-HT2A Agonist: If the unexpected effect is due to 5-HT2A receptor blockade, co-administering a selective 5-HT2A receptor agonist may reverse the effect.
-
Use a Selective 5-HT2 Antagonist as a Control: In a separate experimental group, use a selective 5-HT2 receptor antagonist (e.g., ketanserin or M100907) alone.[2][9] If this compound replicates the unexpected effect of SKF-83566, it suggests the involvement of the 5-HT2 receptor.
-
-
Control for Adenylyl Cyclase 2 Inhibition:
-
Use a Different AC Inhibitor: To determine if the observed effect is due to AC2 inhibition, use a different adenylyl cyclase inhibitor that is not a D1 receptor antagonist in a parallel experiment.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in response to SKF-83566. A decrease in cAMP levels that is independent of D1 receptor activation could indicate a direct effect on adenylyl cyclase.
-
Data Presentation
Table 1: Pharmacological Profile of SKF-83566
| Target | Action | Affinity/Potency | Reference(s) |
| D1-like Dopamine Receptors | Antagonist | Ki: ~0.56 nM | [1] |
| Dopamine Transporter (DAT) | Competitive Inhibitor | IC50: 5.7 µM | [3][4][8][5] |
| 5-HT2 Receptor | Antagonist | Ki: 11 nM | [1][2][6][7] |
| Adenylyl Cyclase 2 (AC2) | Selective Inhibitor | - | [1][2][6] |
Experimental Protocols
Protocol 1: Control for DAT Inhibition using Nomifensine Occlusion
Objective: To determine if an observed effect of SKF-83566 is due to its inhibition of the dopamine transporter.
Methodology:
-
Prepare your experimental system (e.g., brain slices, cell culture).
-
Establish a baseline measurement of the parameter of interest (e.g., extracellular dopamine concentration, neuronal firing rate).
-
Apply a selective and potent DAT inhibitor, nomifensine (1 µM), and allow it to equilibrate.
-
After the effect of nomifensine has stabilized, apply SKF-83566 at the desired concentration.
-
Continue to measure the parameter of interest.
Interpretation of Results:
-
No further change upon SKF-83566 application: This indicates that the effect of SKF-83566 on this parameter is likely mediated by DAT inhibition, and this effect is occluded by the more potent DAT inhibitor.
-
A change is observed upon SKF-83566 application: This suggests that the effect is mediated by a different mechanism, likely D1 receptor antagonism.
Protocol 2: Control for 5-HT2 Receptor Antagonism
Objective: To differentiate between D1 receptor-mediated and 5-HT2 receptor-mediated effects of SKF-83566.
Methodology:
-
Prepare three experimental groups.
-
Group 1 (SKF-83566): After establishing a baseline, apply SKF-83566 at the desired concentration and measure the effect.
-
Group 2 (Selective 5-HT2 Antagonist): After establishing a baseline, apply a selective 5-HT2 receptor antagonist (e.g., ketanserin) at a concentration known to block these receptors and measure the effect.
-
Group 3 (Co-administration): Pre-incubate the preparation with a selective 5-HT2 receptor agonist before applying SKF-83566.
Interpretation of Results:
-
If the effect observed in Group 1 is replicated in Group 2 , it strongly suggests that the effect is mediated by 5-HT2 receptor antagonism.
-
If the effect of SKF-83566 in Group 3 is attenuated or blocked compared to Group 1 , this also points to the involvement of 5-HT2 receptors.
-
If the effect in Group 1 is not replicated in Group 2 , it is more likely to be a D1 receptor-mediated effect.
Mandatory Visualization
Caption: Primary and off-target signaling pathways of SKF-83566.
Caption: Experimental workflow for DAT inhibition control.
References
- 1. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT2A but not 5-HT2C receptor antagonism reduces hyperlocomotor activity induced in dopamine-depleted rats by striatal administration of the D1 agonist SKF 82958 - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF-83566 Technical Support Center: Optimizing D1 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SKF-83566 for dopamine D1 receptor blockade. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is SKF-83566 and what is its primary mechanism of action?
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1][2][3] Its primary mechanism involves competitively blocking the binding of dopamine to these receptors, thereby inhibiting downstream signaling pathways. It is a centrally active compound that can cross the blood-brain barrier and is orally active.[1][4][5]
Q2: What are the known off-target effects of SKF-83566?
It is crucial to be aware of the off-target activities of SKF-83566 to avoid misinterpretation of experimental data. The compound is also a competitive inhibitor of the dopamine transporter (DAT) and a weaker competitive antagonist at the vascular 5-HT2 receptor.[4][5][6][7] Additionally, it shows selective inhibition of adenylyl cyclase 2 (AC2) over AC1 and AC5.[1][2][4][5]
Q3: What is the recommended working concentration for SKF-83566 in in vitro experiments?
The optimal concentration of SKF-83566 will vary depending on the specific experimental setup, cell type, and desired level of D1 receptor blockade. However, a general starting point for in vitro studies is in the low nanomolar to low micromolar range. For instance, concentrations ranging from 0.1 µM to 10 µM have been used in studies monitoring extracellular dopamine concentrations.[4][5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay.
Q4: How should I prepare stock solutions of SKF-83566?
SKF-83566 hydrobromide is soluble in DMSO and water.[2][3][8] For a 10 mM stock solution in DMSO, you can dissolve 4.13 mg of SKF-83566 hydrobromide (MW: 413.15 g/mol ) in 1 mL of DMSO.[2] It is advisable to use freshly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[4] Once prepared, aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[4]
Q5: Is SKF-83566 suitable for in vivo studies?
Yes, SKF-83566 is centrally active following systemic administration and has been used in various in vivo models.[1][2][3] Dosages in rats have ranged from 0.015 mg/kg to 0.25 mg/kg, administered intraperitoneally.[9][10][11] For oral administration, a dose of 20 µg/mL has been used.[4][5] As with in vitro studies, the optimal dose will depend on the animal model, route of administration, and the specific research question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of SKF-83566 | - Concentration too low: The concentration of SKF-83566 may be insufficient to effectively block the D1 receptors in your system.- Compound degradation: Improper storage or handling may have led to the degradation of the compound.- Low D1 receptor expression: The cell line or tissue being used may have very low or no expression of D1 receptors. | - Perform a concentration-response experiment to determine the optimal effective concentration.- Prepare a fresh stock solution from a new vial of the compound.- Verify D1 receptor expression in your experimental model using techniques like qPCR, Western blot, or receptor binding assays. |
| Unexpected or paradoxical results (e.g., increased extracellular dopamine) | - Off-target DAT inhibition: At higher concentrations, SKF-83566 can inhibit the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[6][9][12] The IC50 for DAT inhibition is approximately 5.7 µM.[4][5][6][7][12]- 5-HT2 receptor antagonism: The compound's activity at 5-HT2 receptors could influence neuronal activity and neurotransmitter release.[1][2][4][5] | - Use the lowest effective concentration of SKF-83566 that provides D1 receptor blockade without significant DAT inhibition. Consider using a more selective D1 antagonist if DAT inhibition is a concern.- To confirm DAT inhibition, test for occlusion of the SKF-83566 effect with a known DAT inhibitor like nomifensine.[6][9]- Consider the potential contribution of 5-HT2 receptor antagonism to your results. |
| Compound precipitation in media | - Poor solubility: The concentration used may exceed the solubility limit of SKF-83566 in the experimental buffer or media.- Improper dissolution of stock solution: The initial stock solution may not have been fully dissolved. | - For in vivo preparations, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to improve solubility.[4] Heating and/or sonication can also aid dissolution.[4]- Ensure the stock solution is clear and fully dissolved before further dilution. Prepare fresh working solutions for each experiment.[4] |
| Variability between experiments | - Inconsistent compound concentration: Errors in dilution or degradation of stock solutions can lead to variability.- Differences in experimental conditions: Variations in incubation time, temperature, or cell passage number can affect results. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment.- Standardize all experimental parameters and maintain consistency across all replicates. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of SKF-83566
| Target | Parameter | Value | Reference(s) |
| D1-like Dopamine Receptor | Ki | ~0.4 - 0.56 nM | [1][3] |
| D2 Dopamine Receptor | KB | 2 µM | [1][2] |
| 5-HT2 Receptor | Ki | 11 nM | [1][2][4][5] |
| Dopamine Transporter (DAT) | IC50 ([3H]DA uptake) | 5.7 µM | [4][5][6][7][9][12] |
| Dopamine Transporter (DAT) | IC50 ([3H]CFT binding) | 0.51 µM | [4][5][6][9] |
| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | [1][2][4][5] |
Table 2: Exemplary In Vivo Dosages of SKF-83566
| Animal Model | Route of Administration | Dosage | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 0.015 - 0.03 mg/kg | [10] |
| Rat | Intraperitoneal (i.p.) | 0.15 - 0.25 mg/kg | [9][11] |
| Rat | Oral | 20 µg/mL | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Dopamine Transporter (DAT) Inhibition Assay using [3H]DA Uptake
This protocol is adapted from studies investigating the off-target effects of SKF-83566 on DAT.[6][9]
-
Cell Culture: Culture cells expressing the dopamine transporter (e.g., LLc-PK cells expressing rat DAT) in appropriate media and conditions.
-
Preparation: Seed cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of SKF-83566 for 5 minutes at 21°C.
-
Uptake Initiation: Add [3H]dopamine to the wells to initiate the uptake reaction.
-
Uptake Termination: After 4 minutes, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]dopamine using a scintillation counter.
-
Data Analysis: Determine the IC50 value for SKF-83566 by plotting the percentage of inhibition against the log concentration of the compound.
Mandatory Visualizations
Caption: D1 receptor signaling and SKF-83566 blockade.
Caption: Workflow for optimizing SKF-83566 concentration.
Caption: Troubleshooting logic for SKF-83566 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. SKF 83566 hydrobromide, D1 receptor antagonist (CAS 108179-91-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Behavioral Data with SKF-83566
This technical support center provides guidance for researchers, scientists, and drug development professionals using SKF-83566. The following information addresses common issues and questions regarding the interpretation of behavioral data, with a specific focus on the compound's affinity for the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SKF-83566?
A1: SKF-83566 is primarily characterized as a potent and selective D1-like dopamine receptor antagonist. It exhibits a high affinity for D1 receptors, making it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes.
Q2: What is the affinity of SKF-83566 for the dopamine transporter (DAT)?
A2: In addition to its primary target, SKF-83566 is a competitive inhibitor of the dopamine transporter (DAT).[1][2] It inhibits the uptake of [3H]dopamine with an IC50 of 5.7 µM.[2][3][4][5] Notably, it demonstrates a higher potency for the cocaine binding site on the DAT, inhibiting the binding of [3H]CFT (a cocaine analog) with an IC50 of 0.51 µM.[2][3][5][6]
Q3: How can the DAT affinity of SKF-83566 confound my behavioral data?
A3: The inhibition of DAT by SKF-83566 can lead to an increase in extracellular dopamine concentrations. This is because DAT is responsible for the reuptake of dopamine from the synaptic cleft. By blocking this transporter, SKF-83566 can potentiate dopaminergic neurotransmission, an effect that is contrary to its D1 receptor antagonism. This dual action can complicate the interpretation of behavioral studies, as the observed effects may be a composite of both D1 receptor blockade and increased synaptic dopamine.[2][3]
Q4: Are there other notable off-target activities for SKF-83566?
A4: Yes, SKF-83566 also acts as an antagonist at vascular 5-HT2 receptors with a Ki of 11 nM.[1][4] Additionally, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][4][6] These off-target effects should be considered when designing experiments and interpreting results.
Q5: At what concentrations does DAT inhibition by SKF-83566 become a significant factor?
A5: The DAT inhibitory effects of SKF-83566 are concentration-dependent. While D1 receptor antagonism is observed at nanomolar concentrations, significant DAT inhibition occurs in the micromolar range.[1][2][6] Therefore, it is crucial to use the lowest effective dose to selectively target D1 receptors and minimize confounding effects from DAT inhibition. It is recommended to perform dose-response studies to identify the optimal concentration for your specific experimental paradigm.
Q6: Are there alternative D1 antagonists with lower DAT affinity?
A6: Yes, other D1 antagonists are available, such as SCH23390. While SCH23390 is also a potent D1 antagonist, it is important to review the literature for its complete pharmacological profile, including any potential off-target effects, to determine its suitability for your specific research question.
Troubleshooting Guides
Problem: Unexpected Increase in Locomotor Activity
-
Possible Cause: At higher concentrations, the DAT inhibitory effect of SKF-83566 may predominate over its D1 receptor antagonism, leading to increased synaptic dopamine and subsequent hyperlocomotion.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your calculations and the concentration of your stock solution.
-
Dose-Response Curve: Perform a dose-response experiment to determine if lower concentrations produce the expected D1 antagonist effects (e.g., decreased locomotion).
-
Control for DAT Inhibition: Include a control group treated with a selective DAT inhibitor to compare the behavioral phenotype.
-
Alternative Antagonist: Consider using an alternative D1 antagonist with a lower affinity for DAT.
-
Problem: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: The complex interplay of D1 receptor antagonism, DAT inhibition, and other off-target effects in a living organism can lead to outcomes that are not predicted by simple in vitro binding assays. Pharmacokinetic factors such as brain penetration and metabolism can also contribute.
-
Troubleshooting Steps:
-
Measure Drug Concentration: If possible, measure the concentration of SKF-83566 in the brain tissue to correlate with the observed behavioral effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to better understand the relationship between drug exposure and the behavioral response.
-
Consider Off-Target Effects: Evaluate whether the observed in vivo effects could be mediated by the 5-HT2 receptor or adenylyl cyclase 2 inhibition.
-
Quantitative Data Summary
Table 1: Receptor and Transporter Binding Affinities of SKF-83566
| Target | Ligand | Parameter | Value | Reference(s) |
| D1-like Dopamine Receptor | - | Ki | ~0.56 nM | |
| Dopamine Transporter (DAT) | [3H]CFT | IC50 | 0.51 µM | [2][3][5][6] |
| 5-HT2 Receptor | - | Ki | 11 nM | [1][4][6] |
Table 2: Functional Potencies of SKF-83566
| Assay | Parameter | Value | Reference(s) |
| [3H]Dopamine Uptake Inhibition | IC50 | 5.7 µM | [1][2][3][4][5][6] |
| Adenylyl Cyclase 2 (AC2) Inhibition | - | Selective Inhibition | [1][4][6] |
Experimental Protocols
Protocol 1: In Vitro Dopamine D1 Receptor Binding Assay
-
Tissue Preparation: Prepare crude membrane fractions from the rat striatum or a cell line expressing the human D1 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: Use [3H]SCH23390 as the radioligand at a concentration close to its Kd.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of SKF-83566 for 60 minutes at room temperature.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH23390).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value for SKF-83566 using the Cheng-Prusoff equation.
Protocol 2: Rodent Locomotor Activity Assessment
-
Animals: Use adult male rats or mice, habituated to the testing room and equipment.
-
Apparatus: Use open-field arenas equipped with automated photobeam tracking systems.
-
Habituation: Place the animals in the open-field arenas for a 30-60 minute habituation period before drug administration.
-
Drug Administration: Administer SKF-83566 or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes post-injection.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of SKF-83566 to the vehicle control.
Visualizations
Caption: Simplified Dopamine D1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Behavioral Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: SKF-83566 in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SKF-83566 in electrophysiology experiments. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: I'm using SKF-83566 as a D1-like dopamine receptor antagonist and I'm observing an unexpected increase in the amplitude and duration of dopamine-mediated postsynaptic currents. What could be the cause?
A1: This is a well-documented off-target effect of SKF-83566. In addition to its intended action as a D1-like receptor antagonist, SKF-83566 is also a competitive inhibitor of the dopamine transporter (DAT).[1][2][3] Inhibition of DAT leads to reduced clearance of dopamine from the synaptic cleft, resulting in an accumulation of dopamine and, consequently, an enhancement and prolongation of dopamine-mediated signals. This can confound the interpretation of your results, as the observed effect may be due to DAT inhibition rather than D1 receptor blockade.
Q2: How can I confirm if the effects I'm seeing are due to DAT inhibition by SKF-83566?
A2: To determine if the observed effects are mediated by DAT inhibition, you can perform an occlusion experiment. Pre-incubate your preparation with a potent and selective DAT inhibitor, such as nomifensine (e.g., 1 µM), before applying SKF-83566.[1][3] If the effects of SKF-83566 are occluded (i.e., no further increase in signal amplitude or duration is observed) in the presence of the DAT inhibitor, it strongly suggests that SKF-83566 is acting via DAT inhibition.
Q3: Are there any other known off-target effects of SKF-83566 that could interfere with my electrophysiological recordings?
A3: Yes, besides DAT inhibition, SKF-83566 has been shown to have antagonist activity at vascular 5-HT2 receptors.[4][5] It is also a selective inhibitor of adenylyl cyclase 2 (AC2).[4][5] If your experimental system involves serotonergic signaling or cAMP-dependent pathways, these off-target effects could potentially introduce artifacts.
Q4: Does SKF-83566 have any direct effects on voltage-gated ion channels (e.g., sodium, potassium, or calcium channels)?
A4: Currently, there is a lack of published evidence to suggest that SKF-83566 directly blocks or modulates common voltage-gated sodium, potassium, or calcium channels at concentrations typically used for D1 receptor antagonism. However, it is always good practice to consider potential non-specific effects. If you observe changes in basic electrophysiological properties such as action potential waveform or input resistance that cannot be explained by its known targets, further investigation may be warranted. One study identified a different compound, SKF96365, as a potent blocker of T-type calcium channels, but this should not be confused with SKF-83566.[6]
Q5: I'm working in a non-dopaminergic system. Can I still expect to see artifacts with SKF-83566?
A5: Even in non-dopaminergic systems, you should be aware of the potential off-target effects on 5-HT2 receptors and adenylyl cyclase 2.[4][5] If your cell type or brain region has a significant serotonergic innervation or relies on AC2-mediated signaling, you may observe unexpected changes in neuronal excitability or synaptic transmission. It is crucial to carefully review the literature relevant to your specific preparation to assess the potential for such interactions.
Troubleshooting Guides
Issue 1: Unexpected Increase in Dopaminergic Signal
-
Symptom: Application of SKF-83566 causes an increase in the amplitude and/or duration of dopamine-evoked responses, contrary to its expected antagonist effect.
-
Potential Cause: Inhibition of the dopamine transporter (DAT) by SKF-83566.[1][2][3]
-
Troubleshooting Steps:
-
Perform an Occlusion Experiment:
-
Establish a stable baseline recording of the dopamine-mediated response.
-
Apply a saturating concentration of a selective DAT inhibitor (e.g., 1 µM nomifensine). You should observe an increase in the signal.
-
Once the effect of the DAT inhibitor has stabilized, co-apply SKF-83566.
-
Expected Result: If SKF-83566's effect is primarily through DAT inhibition, you should see no further significant increase in the signal in the presence of the selective DAT inhibitor.[1][3]
-
-
Use a Lower Concentration of SKF-83566: The IC50 for DAT inhibition is in the micromolar range. If experimentally feasible, using a lower concentration of SKF-83566 may minimize the DAT inhibition while still achieving D1 receptor antagonism.
-
Consider Alternative D1 Antagonists: If the DAT inhibition is confounding, consider using an alternative D1 antagonist with a different pharmacological profile, such as SCH-23390. However, be aware that other antagonists may have their own off-target effects.
-
Issue 2: Altered Neuronal Excitability in a Non-Dopaminergic System
-
Symptom: Application of SKF-83566 in a non-dopaminergic preparation alters neuronal firing rate, membrane potential, or synaptic transmission.
-
Potential Causes:
-
Troubleshooting Steps:
-
Investigate 5-HT2 Receptor Involvement:
-
If you suspect 5-HT2 receptor antagonism, you can try to mimic the effect with a selective 5-HT2 receptor antagonist (e.g., ketanserin).
-
Alternatively, you can see if the effect of SKF-83566 can be reversed or occluded by a 5-HT2 receptor agonist.
-
-
Investigate Adenylyl Cyclase Inhibition:
-
To test for AC involvement, you can try to bypass the receptor level by directly activating adenylyl cyclase with forskolin. If SKF-83566 blocks the effect of forskolin, it suggests an action downstream at the level of adenylyl cyclase.
-
-
Control for Vehicle Effects: Always perform control experiments with the vehicle used to dissolve SKF-83566 to ensure the observed effects are not due to the solvent.
-
Data Presentation
Table 1: Documented Off-Target Activities of SKF-83566
| Target | Action | Affinity/Potency | Reference(s) |
| Dopamine Transporter (DAT) | Competitive Inhibitor | IC50: 5.7 µM | [1][2][3] |
| 5-HT2 Receptor | Antagonist | Ki: 11 nM | [4][5] |
| Adenylyl Cyclase 2 (AC2) | Selective Inhibitor | - | [4][5] |
Table 2: Quantitative Data on SKF-83566 Effects on Dopamine Dynamics
| Parameter | Effect of SKF-83566 | Concentration | Reference(s) |
| Peak Extracellular Dopamine | ~65% increase | 5 µM | [1][3] |
| EC50 for Dopamine Enhancement | - | 1.3 ± 0.2 µM | [1] |
| Dopamine Clearance Time | Concentration-dependent increase | 1-10 µM | [1][3] |
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) to Assess DAT Inhibition
This protocol is adapted from studies investigating the effects of SKF-83566 on dopamine release and uptake.[1]
-
Preparation: Prepare acute brain slices (e.g., coronal slices of the dorsal striatum) from rodents.
-
Recording:
-
Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
-
Use a carbon-fiber microelectrode to detect dopamine.
-
Apply a triangular voltage waveform (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s) to the electrode.
-
Evoke dopamine release by electrical stimulation using a bipolar stimulating electrode placed near the carbon-fiber electrode.
-
-
Data Acquisition:
-
Record the resulting current, which is proportional to the dopamine concentration.
-
Establish a stable baseline of evoked dopamine release.
-
-
Drug Application:
-
Bath-apply SKF-83566 at the desired concentration (e.g., 1-10 µM).
-
Record changes in the peak amplitude of the dopamine signal and the time it takes for the signal to decay (clearance rate).
-
-
Occlusion Experiment:
-
After washing out SKF-83566, apply a selective DAT inhibitor (e.g., 1 µM nomifensine).
-
Once the effect of the DAT inhibitor stabilizes, co-apply SKF-83566 and observe if there is any further change in the dopamine signal.
-
Protocol 2: [³H]Dopamine Uptake Assay
This protocol is based on methods used to quantify the inhibitory effect of SKF-83566 on DAT.[1][2]
-
Cell Culture: Use cells expressing the dopamine transporter (e.g., HEK293 cells stably transfected with DAT).
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of SKF-83566 for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake reaction by adding a known concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor like nomifensine or cocaine).
-
Plot the percent inhibition of [³H]dopamine uptake as a function of SKF-83566 concentration to calculate the IC50 value.
-
Mandatory Visualization
Caption: Intended signaling pathway of SKF-83566 as a D1 receptor antagonist.
Caption: Mechanism of the SKF-83566 artifact via dopamine transporter (DAT) inhibition.
Caption: Troubleshooting workflow for unexpected effects of SKF-83566.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF-83566 stability and degradation in experimental solutions.
For researchers, scientists, and drug development professionals utilizing SKF-83566, ensuring its stability in experimental solutions is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of SKF-83566 solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Question: My results with SKF-83566 are variable or show a weaker effect than anticipated. Could this be a stability issue?
-
Answer: Yes, inconsistent or diminished activity can be a primary indicator of SKF-83566 degradation. The stability of SKF-83566 in solution is influenced by several factors including the solvent, pH, temperature, and exposure to light. It is recommended to always prepare fresh solutions for each experiment. If using a stock solution, it should be stored under the recommended conditions and its stability periodically verified.
Issue 2: Visible changes in the solution.
-
Question: My SKF-83566 solution has changed color or a precipitate has formed. What should I do?
-
Answer: Any visible change in the solution, such as discoloration or precipitation, is a strong indication of degradation or poor solubility. Do not use the solution. Discard it and prepare a fresh solution according to the recommended protocols. To avoid precipitation, ensure the solvent is of high purity and that the storage temperature is appropriate.
Issue 3: Concerns about long-term storage of stock solutions.
-
Question: How can I be sure my stored stock solution of SKF-83566 is still viable for my experiments?
-
Answer: For long-term experiments, it is crucial to validate the stability of your stock solution. This can be achieved by running a simple quality control check. Compare the performance of the stored stock solution against a freshly prepared solution in a standard assay. A significant decrease in activity would suggest degradation. For critical applications, analytical methods such as HPLC can be used to assess the purity and concentration of the stored solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SKF-83566 solid compound and stock solutions?
A1: For the solid form of SKF-83566 hydrobromide, it is recommended to store it desiccated at -20°C.[1][2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for short-term and long-term use.[1] Some suppliers suggest that stock solutions can be kept for several months at -20°C. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C can prevent degradation from repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing SKF-83566 stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of SKF-83566.[3] It is soluble up to 100 mM in DMSO. For subsequent dilutions into aqueous experimental media, ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that could cause cellular toxicity.
Q3: How stable is SKF-83566 in aqueous solutions?
A3: While specific quantitative data for the stability of SKF-83566 in various aqueous buffers is limited in publicly available literature, as a benzazepine derivative, it may be susceptible to hydrolysis, particularly at non-neutral pH. One study noted that aqueous stock solutions were prepared immediately before use, suggesting potential for limited stability in aqueous media. Therefore, it is best practice to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly.
Q4: Is SKF-83566 sensitive to light?
A4: Although specific photodegradation studies for SKF-83566 are not readily available, many benzazepine and benzodiazepine compounds exhibit light sensitivity. Therefore, it is prudent to protect solutions of SKF-83566 from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Q5: What are the potential degradation pathways for SKF-83566?
A5: Based on the chemical structure of SKF-83566, a benzazepine with a tertiary amine and a phenolic hydroxyl group, potential degradation pathways could include:
-
Oxidation: The phenolic hydroxyl group and the tertiary amine are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: While the core benzazepine ring is relatively stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light.
Data Summary
Due to the limited availability of direct stability studies on SKF-83566 in the public domain, a comprehensive quantitative data table cannot be provided at this time. The following table summarizes the general storage and solubility information gathered from various suppliers and literature.
| Parameter | Recommendation | Source(s) |
| Solid Form Storage | -20°C, Desiccated | [1][2] |
| Stock Solution Solvent | DMSO | [3] |
| Stock Solution Storage | -20°C (short and long-term) | [1] |
| Aqueous Solution Stability | Prepare fresh for each use | Implied by best practices |
| Light Sensitivity | Protect from light | General guidance for related compounds |
Experimental Protocols
Protocol 1: Preparation of SKF-83566 Stock Solution
-
Materials: SKF-83566 hydrobromide solid, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid SKF-83566 to equilibrate to room temperature before opening. b. Weigh the desired amount of SKF-83566 in a sterile environment. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). d. Vortex or sonicate briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment in an Experimental Buffer
-
Objective: To determine the short-term stability of SKF-83566 in a specific aqueous experimental buffer.
-
Procedure: a. Prepare a fresh solution of SKF-83566 in the experimental buffer at the final working concentration. b. Prepare an identical solution and store it under the intended experimental conditions (e.g., 37°C, room temperature) for the maximum duration of the experiment. c. At the end of the incubation period, compare the biological activity of the stored solution to a freshly prepared solution in your specific assay. d. A significant loss of activity in the stored solution suggests degradation.
Protocol 3: HPLC Method for Purity and Degradation Analysis (Hypothetical)
Note: A validated stability-indicating HPLC method for SKF-83566 is not publicly available. The following is a hypothetical method based on common practices for similar small molecules.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of SKF-83566 (e.g., 280 nm).
-
Procedure: a. Inject a known concentration of a freshly prepared SKF-83566 standard to determine the retention time and peak area. b. Inject samples of SKF-83566 that have been subjected to stress conditions (e.g., heat, acid, base, light). c. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for SKF-83566 solution preparation and handling.
Caption: Inferred degradation pathways for SKF-83566.
Caption: Troubleshooting flowchart for SKF-83566 experiments.
References
Technical Support Center: Understanding the Effects of SKF-83566 on Dopamine Clearance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the effects of SKF-83566 on dopamine clearance. While traditionally known as a D1-dopamine receptor antagonist, SKF-83566 also directly interacts with the dopamine transporter (DAT), influencing dopamine uptake and clearance. This resource addresses common questions and potential experimental confounders.
Frequently Asked Questions (FAQs)
Q1: Why is SKF-83566, a D1-dopamine receptor antagonist, affecting dopamine clearance in my experiments?
A1: While SKF-83566 is a potent antagonist of D1-like dopamine receptors, it also functions as a competitive inhibitor of the dopamine transporter (DAT).[1][2][3][4][5] This inhibition of DAT directly impairs the reuptake of dopamine from the synaptic cleft, leading to a prolonged presence of dopamine in the extracellular space and thus affecting its clearance.
Q2: How does SKF-83566 inhibit the dopamine transporter?
A2: SKF-83566 acts as a competitive inhibitor at the dopamine transporter.[2][3] This means it binds to the transporter protein, likely at or near the dopamine binding site, and prevents dopamine from being transported back into the presynaptic neuron. This action is similar to that of other DAT inhibitors, such as cocaine and nomifensine.
Q3: What is the potency of SKF-83566 as a dopamine transporter inhibitor?
A3: The inhibitory potency of SKF-83566 at the dopamine transporter has been quantified in several studies. It inhibits the uptake of radiolabeled dopamine ([3H]DA) with an IC50 of approximately 5.7 µM.[1][2][3][4][5][6] Interestingly, it shows even higher potency in inhibiting the binding of a cocaine analog, [3H]CFT, to the DAT, with an IC50 of about 0.51 µM.[1][2][3][5][6]
Q4: I am using SKF-83566 to study D1 receptor function. How might its effects on DAT confound my results?
A4: The dual action of SKF-83566 as both a D1 receptor antagonist and a DAT inhibitor can lead to complex and potentially confounding results. The increased extracellular dopamine levels resulting from DAT inhibition could lead to the activation of other dopamine receptors, such as D2 receptors, which might produce effects that are mistakenly attributed to D1 receptor blockade.[2] It is crucial to consider this off-target effect when interpreting data from experiments using SKF-83566 to probe D1 receptor function.
Q5: Are there alternative D1 receptor antagonists that do not inhibit the dopamine transporter?
A5: Yes, other D1 receptor antagonists with different pharmacological profiles are available. It is recommended to consult scientific literature and databases to select an antagonist with high selectivity for the D1 receptor and minimal affinity for the dopamine transporter to avoid confounding effects on dopamine clearance.
Troubleshooting Guide
Issue: Unexpected increase in extracellular dopamine levels after administering SKF-83566.
-
Cause: This is a known effect of SKF-83566 due to its inhibition of the dopamine transporter (DAT).[2][3]
-
Solution:
-
Acknowledge this effect in your experimental design and data interpretation.
-
To confirm that the observed increase in dopamine is due to DAT inhibition, you can perform occlusion experiments. Pre-treatment with a potent and selective DAT inhibitor, such as nomifensine, should prevent any further increase in dopamine levels upon subsequent administration of SKF-83566.[1][2][3]
-
Issue: Difficulty in isolating the effects of D1 receptor antagonism from DAT inhibition.
-
Cause: The dual pharmacology of SKF-83566 makes it challenging to attribute observed effects solely to D1 receptor blockade.
-
Solution:
-
Use a lower concentration of SKF-83566 that is sufficient to antagonize D1 receptors but has minimal impact on DAT. However, given the proximity of the effective concentrations for both targets, this may not always be feasible.
-
Employ a combination of pharmacological tools. For example, use another D1 antagonist with a different chemical structure and no DAT inhibitory activity to confirm that the observed effects are indeed mediated by D1 receptors.
-
Utilize genetic models, such as D1 receptor knockout animals, to dissect the specific contributions of D1 receptor antagonism.[7][8]
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of SKF-83566 with the dopamine transporter.
Table 1: Inhibitory Potency of SKF-83566 at the Dopamine Transporter
| Parameter | Value | Cell Type | Reference(s) |
| IC50 for [3H]DA Uptake Inhibition | 5.7 ± 0.2 µM | LLC-PK1 cells expressing rat DAT | [1][6] |
| IC50 for [3H]CFT Binding Inhibition (Intact Cells) | 0.51 ± 0.11 µM | LLC-PK1 cells expressing rat DAT | [1][6] |
| IC50 for [3H]CFT Binding Inhibition (Membrane Preps) | 0.77 ± 0.17 µM | LLC-PK1 cells expressing rat DAT | [1][6] |
Table 2: Effect of SKF-83566 on Evoked Extracellular Dopamine in Rat Striatal Slices
| Concentration of SKF-83566 | Maximum Increase in Peak [DA]o | EC50 for Enhancement of [DA]o | Reference(s) |
| 5 µM | ~65% | 1.3 ± 0.2 µM | [1][2] |
Experimental Protocols
1. Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Evoked Dopamine Release and Clearance
-
Objective: To measure real-time changes in extracellular dopamine concentration in brain tissue slices.
-
Methodology:
-
Prepare acute brain slices (e.g., from rat striatum).
-
Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Position a carbon-fiber microelectrode in the brain region of interest.
-
Apply a triangular voltage waveform to the electrode to detect dopamine via its oxidation and reduction.
-
Evoke dopamine release by electrical stimulation of afferent pathways.
-
Record the resulting changes in current, which are proportional to the dopamine concentration.
-
Analyze the data to determine the peak concentration of released dopamine and the time it takes for the concentration to return to baseline (clearance rate).
-
Bath-apply SKF-83566 at various concentrations to determine its effect on evoked dopamine release and clearance.[2]
-
2. [3H]Dopamine Uptake Assay
-
Objective: To quantify the inhibition of dopamine transporter activity by SKF-83566.
-
Methodology:
-
Culture cells that express the dopamine transporter (e.g., LLC-PK1 cells stably transfected with rat DAT).
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with various concentrations of SKF-83566 or a vehicle control.
-
Add a known concentration of radiolabeled dopamine ([3H]DA) to initiate the uptake reaction.
-
Incubate for a short period to allow for dopamine uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]DA.
-
Lyse the cells and measure the amount of intracellular [3H]DA using a scintillation counter.
-
Calculate the percentage of inhibition of [3H]DA uptake at each concentration of SKF-83566 and determine the IC50 value.[1][2][6]
-
Visualizations
Caption: Mechanism of action of SKF-83566 in a dopamine synapse.
Caption: Experimental workflows to study SKF-83566 effects.
References
- 1. researchgate.net [researchgate.net]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF-83566 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of SKF-83566 in their experiments.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly impact the accuracy and reproducibility of your results. Below are common issues and recommended solutions in a question-and-answer format.
Q1: My non-specific binding is greater than 50% of the total binding. What are the likely causes and how can I fix this?
A1: High non-specific binding is a common issue that can obscure your specific binding signal. Here are the primary factors to investigate and the corresponding solutions:
-
Inadequate Blocking: Insufficient blocking of non-target sites on your membrane preparation or assay plates is a frequent cause of high NSB.
-
Solution: Incorporate Bovine Serum Albumin (BSA) into your binding buffer. A typical starting concentration is 0.1% to 1% (w/v). It is advisable to test a range of concentrations to find the optimal level for your specific assay.[1]
-
-
Hydrophobic Interactions: SKF-83566, like many small molecules, can exhibit hydrophobic interactions with plasticware and membrane lipids, leading to high NSB.
-
Suboptimal Incubation Conditions: Prolonged incubation times or elevated temperatures can increase non-specific interactions.
-
Solution: Optimize your incubation time and temperature. Perform a time-course experiment to identify the point at which specific binding reaches equilibrium. Shorter incubation times at lower temperatures (e.g., room temperature or 4°C) can often reduce NSB.[1]
-
-
Excessive Radioligand Concentration: Using a concentration of radiolabeled SKF-83566 that is too high will lead to increased non-specific binding, which is often proportional to the ligand concentration.[3][4]
-
Solution: Titrate your radioligand to a concentration at or below its dissociation constant (Kd) for the D1 receptor.
-
Q2: I've tried optimizing my buffer and incubation conditions, but my non-specific binding is still high. Could the issue be with my membrane preparation?
A2: Absolutely. The quality and concentration of your membrane preparation are critical for a successful binding assay.
-
Impure Membranes: Contamination with other cellular components can provide additional sites for non-specific binding.
-
Solution: Ensure your membrane preparation protocol includes sufficient washing steps to remove cytosolic proteins and other contaminants. This typically involves multiple rounds of centrifugation and resuspension.[1]
-
-
High Protein Concentration: Using too much membrane protein can increase the number of non-specific binding sites available.
-
Solution: Titrate the amount of membrane protein in your assay. The optimal concentration will be the lowest amount that provides a robust specific binding signal. For most receptor assays, a range of 100-500 µg of membrane protein is a good starting point.[3]
-
Q3: How do I properly define and measure non-specific binding for SKF-83566?
A3: To accurately determine non-specific binding, you must include control wells that contain a high concentration of an unlabeled ligand that binds to the same receptor as SKF-83566. This unlabeled ligand will occupy the specific receptor sites, ensuring that any measured binding of the radiolabeled SKF-83566 is non-specific.
-
Choice of Unlabeled Ligand: For D1 dopamine receptor binding assays, a selective D1 antagonist is ideal.
-
Recommended Ligand: SCH-23390 is a highly selective D1 antagonist and is commonly used to define non-specific binding in assays with D1 receptor ligands.
-
-
Concentration of Unlabeled Ligand: The concentration should be high enough to saturate all the specific D1 receptor binding sites.
-
Recommended Concentration: A concentration of 1 µM SCH-23390 is typically sufficient. A general rule of thumb is to use a concentration that is 100-fold higher than the Kd of the unlabeled ligand for the receptor.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of SKF-83566?
A1: SKF-83566 is a potent antagonist for D1-like dopamine receptors (D1 and D5).[6] However, it is important to be aware of its off-target activities, which can contribute to non-specific binding in certain experimental setups. Notably, SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT) with an IC50 of 5.7 µM and is an antagonist at the vascular 5-HT2 receptor with a Ki of 11 nM.[6][7][8][9][10]
Q2: What is a standard buffer composition for an SKF-83566 radioligand binding assay?
A2: A common binding buffer for dopamine receptor assays consists of:
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl2
-
0.1 mM EDTA
-
0.1% to 1% Bovine Serum Albumin (BSA)
-
Optional: 0.05% to 0.1% Tween 20
Q3: What are typical incubation conditions for an SKF-83566 binding assay?
A3: While optimal conditions should be determined empirically, a standard starting point is to incubate for 60 minutes at 30°C with gentle agitation.[11]
Q4: How can I improve the efficiency of my washing steps to reduce background?
A4: Effective washing is crucial for removing unbound radioligand.
-
Use Ice-Cold Wash Buffer: This will slow the dissociation rate of specifically bound ligand.
-
Increase Wash Volume and Number: Perform 3-4 rapid washes with a sufficient volume of ice-cold wash buffer.[1]
-
Pre-soak Filters: If using a filtration assay, pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself.[11]
Data Presentation
Table 1: Recommended Reagent Concentrations for Minimizing Non-Specific Binding
| Reagent | Recommended Concentration Range | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on membranes and assay plates.[1] |
| Tween 20 | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[1][2] |
| SCH-23390 (for NSB determination) | 1 µM | Saturates specific D1 receptor binding sites. |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Potential Cause | Recommended Action | Expected Outcome |
| Inadequate Blocking | Add or increase BSA concentration (0.1% - 1%).[1] | Reduced binding to non-target sites. |
| Hydrophobic Interactions | Add Tween 20 (0.05% - 0.1%).[1][2] | Decreased binding to plasticware and lipids. |
| Suboptimal Incubation | Optimize time and temperature (e.g., shorter time, lower temp).[1] | Minimized time for non-specific interactions to occur. |
| High Membrane Protein | Titrate to the lowest effective concentration (start with 100-500 µg).[3] | Reduced number of available non-specific binding sites. |
| Inefficient Washing | Use ice-cold buffer, increase wash volume/number.[1] | More effective removal of unbound radioligand. |
Experimental Protocols
Protocol 1: Membrane Preparation from Cell Culture
-
Grow cells expressing the dopamine D1 receptor to confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) with 10% sucrose as a cryoprotectant.
-
Determine protein concentration using a standard method (e.g., Bradford or BCA assay).[12]
-
Aliquot and store at -80°C until use.
Protocol 2: Radioligand Binding Assay for SKF-83566
-
Thaw the membrane preparation on ice and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4).
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL of radiolabeled SKF-83566, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of radiolabeled SKF-83566, 50 µL of 1 µM unlabeled SCH-23390, and 150 µL of membrane preparation.
-
Competition: 50 µL of radiolabeled SKF-83566, 50 µL of varying concentrations of test compound, and 150 µL of membrane preparation.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[11]
-
Terminate the assay by rapid vacuum filtration onto GF/C filters pre-soaked in 0.3% PEI.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
Visualizations
Caption: A typical workflow for a radioligand binding experiment.
Caption: Key factors contributing to non-specific binding and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bio-rad.com [bio-rad.com]
Addressing unexpected results in SKF-83566 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving SKF-83566.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with SKF-83566, presented in a question-and-answer format.
Question 1: I'm using SKF-83566 as a selective D1 receptor antagonist, but I'm observing an unexpected increase in extracellular dopamine levels. Why is this happening?
Answer: This is a documented off-target effect of SKF-83566. In addition to its potent D1-like dopamine receptor antagonism, SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][2] Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and prolonged signaling. This can confound experiments aiming to isolate the effects of D1 receptor blockade.
-
Experimental Evidence: Studies using fast-scan cyclic voltammetry have shown that SKF-83566 causes a concentration-dependent increase in peak single-pulse evoked extracellular dopamine concentration.[1] This effect is occluded by the presence of a more potent DAT inhibitor, such as nomifensine, confirming that SKF-83566 acts on DAT.[1]
-
Recommendation: To mitigate this, use the lowest effective concentration of SKF-83566 for D1 receptor antagonism. It is also crucial to run control experiments with a selective DAT inhibitor to understand the contribution of DAT inhibition to your observed effects. Consider using alternative D1 antagonists with a different pharmacological profile if DAT inhibition is a significant concern for your experimental model.
Question 2: My results suggest that SKF-83566 is affecting serotonin signaling. Is this a known interaction?
Answer: Yes, SKF-83566 is a weaker competitive antagonist at the vascular 5-HT2 receptor.[3][4] While its affinity for the D1 receptor is significantly higher, at certain concentrations, it can produce off-target effects on the serotonergic system.
-
Recommendation: If you suspect 5-HT2 receptor-mediated effects, consider performing binding assays or functional assays with selective 5-HT2 receptor ligands to quantify the extent of this interaction in your experimental setup.
Question 3: I am not seeing the expected downstream effects of D1 receptor blockade on adenylyl cyclase activity. What could be the issue?
Answer: SKF-83566 has been shown to selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[3][5][6][7] D1 receptors are typically coupled to Gαs, which stimulates adenylyl cyclase to produce cAMP. The inhibitory effect of SKF-83566 on a specific isoform of adenylyl cyclase could lead to complex and unexpected outcomes in your signaling cascade, depending on the adenylyl cyclase isoforms expressed in your system.
-
Recommendation: First, verify the expression of adenylyl cyclase isoforms in your cell or tissue model. If AC2 is present, the inhibitory action of SKF-83566 on this enzyme could be masking the expected outcome of D1 receptor antagonism on overall cAMP levels. Consider using a different D1 antagonist that does not have direct effects on adenylyl cyclase.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of SKF-83566?
SKF-83566 is a potent and selective D1-like dopamine receptor antagonist.[5][8] It also has known off-target activities, including inhibition of the dopamine transporter (DAT) and antagonism of the 5-HT2 receptor.[3][4]
What are the binding affinities and potencies of SKF-83566 for its primary and secondary targets?
The following tables summarize the quantitative data for SKF-83566's activity at various targets.
| Target | Parameter | Value | Reference |
| D1-like Dopamine Receptor | Ki | ~0.56 nM | [5][7] |
| D2 Dopamine Receptor | KB | 2 µM | [5][7] |
| 5-HT2 Receptor | Ki | 11 nM | [3][4] |
| Assay | Parameter | Value | Reference |
| [3H]DA Uptake (DAT Inhibition) | IC50 | 5.7 µM | [1] |
| [3H]CFT Binding (DAT Cocaine Site) | IC50 | 0.51 µM | [1] |
| Evoked Dopamine Release | EC50 | 1.3 µM | [3][4] |
Are there stereospecific effects of SKF-83566?
Yes, the enantiomers of SKF-83566 exhibit stereospecificity. The R-enantiomer is the active form that blocks D1 receptors with high affinity, while the S-enantiomer has very weak affinity.[9]
Can SKF-83566 be used in in-vivo studies?
Yes, SKF-83566 is centrally active following systemic administration and has been used in various in-vivo models.[5][7] However, researchers should be mindful of its off-target effects, particularly DAT inhibition, which can influence behavioral outcomes.[1]
How should I prepare SKF-83566 for in-vitro and in-vivo experiments?
For in-vitro experiments, SKF-83566 can be dissolved in DMSO to prepare a stock solution.[6] For in-vivo administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare fresh working solutions for in-vivo experiments on the day of use.[3]
Experimental Protocols
1. Dopamine Transporter (DAT) Inhibition Assay ([3H]DA Uptake)
This protocol provides a general workflow for assessing the inhibitory effect of SKF-83566 on dopamine uptake.
-
Cell Culture: Use cells expressing the dopamine transporter, such as LLc-PK cells stably transfected with rat DAT (LLc-PK-rDAT).[1]
-
Assay Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of SKF-83566 for a specified time (e.g., 5 minutes).[2]
-
Initiate the uptake reaction by adding a solution containing [3H]dopamine.
-
Allow the uptake to proceed for a short period (e.g., 4 minutes).[2]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated [3H]dopamine using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of SKF-83566.
-
2. Fast-Scan Cyclic Voltammetry (FCV) for Measuring Evoked Dopamine Release
This protocol outlines the general steps for using FCV to measure changes in extracellular dopamine in response to SKF-83566.
-
Tissue Preparation: Prepare acute brain slices (e.g., coronal forebrain slices, 400 µm thickness) from a suitable animal model (e.g., adult male Sprague-Dawley rats).[2]
-
FCV Setup:
-
Place a carbon-fiber microelectrode in the brain region of interest (e.g., dorsal striatum).[1]
-
Apply a triangular waveform potential to the electrode and measure the resulting current.
-
Use a stimulating electrode to evoke dopamine release.
-
-
Experimental Procedure:
-
Obtain a stable baseline recording of evoked dopamine release.
-
Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the desired concentration of SKF-83566.
-
Record the changes in evoked dopamine release over time.
-
Analyze the data to determine the effects of SKF-83566 on the peak amplitude and clearance rate of extracellular dopamine.
-
Visualizations
Caption: Signaling pathways affected by SKF-83566.
Caption: Experimental workflow for Fast-Scan Cyclic Voltammetry.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. xcessbio.com [xcessbio.com]
- 7. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]
- 9. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF-83566 and SCH-23390: Selectivity and Potency at the Dopamine D1 Receptor
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the accurate investigation of neurotransmitter systems. Among the most widely utilized antagonists for the dopamine D1 receptor are SKF-83566 and SCH-23390. This guide provides a comprehensive comparison of their selectivity and potency, supported by experimental data, to aid researchers in making informed decisions for their studies.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/KB) of SKF-83566 and SCH-23390 for the dopamine D1 receptor and key off-target sites. Data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Dopamine D1-Like Receptor Binding Affinity and Potency
| Compound | D1 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Functional Antagonism (Ki/KB, nM) |
| SKF-83566 | ~0.56 | Not widely reported | - |
| SCH-23390 | 0.2[1] | 0.3[1] | 34 (vascular DA-1 receptor)[2] |
Table 2: Selectivity Profile - Binding Affinities (Ki) at Off-Target Receptors
| Compound | D2 Receptor (KB, µM) | 5-HT2 Receptor (Ki, nM) | 5-HT1C Receptor | Dopamine Transporter (DAT) (IC50, µM) |
| SKF-83566 | 2 | 11 | Not widely reported | 5.7[3] |
| SCH-23390 | - | High Affinity[1] | High Affinity[1] | Not a primary target |
In-Depth Analysis of Selectivity and Potency
SCH-23390 is a highly potent and selective antagonist for the D1-like dopamine receptors, with Ki values of 0.2 nM and 0.3 nM for the D1 and D5 subtypes, respectively[1]. While it exhibits high affinity for 5-HT2 and 5-HT1C serotonin receptors in vitro, the doses required to elicit a response at these receptors in vivo are significantly higher than those needed for a D1-mediated effect[1]. This suggests a functional selectivity for D1 receptors in physiological contexts.
SKF-83566 is also a potent D1-like dopamine receptor antagonist with a reported Ki of approximately 0.56 nM for the D1 receptor. However, a notable characteristic of SKF-83566 is its significant activity at other sites. It acts as a competitive antagonist at the vascular 5-HT2 receptor with a Ki of 11 nM. Furthermore, SKF-83566 has been shown to be a competitive inhibitor of the dopamine transporter (DAT) with an IC50 of 5.7 µM[3]. This inhibition of the DAT can lead to an increase in extracellular dopamine concentrations, which may confound the interpretation of results in studies aiming to exclusively block D1 receptor function[3][4].
In a direct comparative study on vascular dopamine and serotonin receptors, the R-enantiomer of SKF-83566 (SK&F R-83566) showed a KB value of 11 nM for serotonin receptor antagonism, while SCH-23390 had a KB of 34 nM[2]. This indicates that in this specific preparation, SKF-83566 is a more potent serotonin receptor antagonist than SCH-23390.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are generalized yet comprehensive methodologies for key experiments cited in the comparison of SKF-83566 and SCH-23390.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor using a competitive binding assay with a radiolabeled D1 antagonist, such as [3H]SCH-23390.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]SCH-23390, typically at a concentration close to its Kd).
- Add increasing concentrations of the unlabeled test compound (e.g., SKF-83566 or SCH-23390).
- To determine non-specific binding, add a high concentration of a known D1 antagonist (e.g., unlabeled SCH-23390 or cis-flupenthixol) to a separate set of wells.
- Initiate the binding reaction by adding the prepared cell membranes to each well.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism
This protocol describes how to measure the ability of an antagonist to inhibit the dopamine D1 receptor-mediated stimulation of cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
- Culture cells expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
- Plate the cells in a 96-well plate and allow them to adhere overnight.
2. Antagonist and Agonist Treatment:
- Pre-incubate the cells with increasing concentrations of the antagonist (SKF-83566 or SCH-23390) for a specific period.
- Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF-38393), typically at a concentration that elicits a submaximal response (e.g., EC80).
- Include control wells with no antagonist (agonist only) and wells with no agonist or antagonist (basal).
3. Cell Lysis and cAMP Measurement:
- Terminate the stimulation and lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
- Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the cAMP in the cell lysate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.
- Plot the cAMP concentration as a function of the log concentration of the antagonist.
- Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
- The KB value, representing the equilibrium dissociation constant of the antagonist, can be calculated from the IC50 value using the Cheng-Prusoff equation for functional antagonism if the agonist concentration and its EC50 are known.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the dopamine D1 receptor signaling pathway and the workflows of the key experimental assays.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390 and SK&F 83566 are antagonists at vascular dopamine and serotonin receptors [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of SKF-83566 and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of SKF-83566, a dopamine D1-like receptor antagonist, and haloperidol, a potent dopamine D2 receptor antagonist. The information presented is curated from preclinical experimental data to assist researchers in understanding the distinct and overlapping behavioral profiles of these two pharmacological tools.
Executive Summary
SKF-83566 and haloperidol, while both acting as dopamine receptor antagonists, elicit distinct behavioral profiles due to their primary targets within the dopaminergic system. Haloperidol, a typical antipsychotic, demonstrates a robust impact on motor functions, inducing catalepsy and reducing locomotor activity, consistent with its potent D2 receptor blockade. In contrast, SKF-83566's effects are more nuanced, primarily influencing motivational processes with a lesser direct impact on motor control. Notably, SKF-83566 also exhibits inhibitory effects on the dopamine transporter (DAT), which can confound the interpretation of its effects as purely D1 receptor-mediated.[1] This guide synthesizes quantitative data from key behavioral paradigms to highlight these differences.
Data Presentation: Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative effects of SKF-83566 and haloperidol across several key behavioral assays.
Table 1: Effects on Progressive Ratio Schedules
A progressive ratio schedule is utilized to assess the motivational value of a reinforcer. The data below is from a study directly comparing the two compounds in rats working for sucrose or corn oil reinforcers.[2]
| Drug | Dose (mg/kg) | Reinforcer | Key Parameter Affected | Observation |
| SKF-83566 | 0.015 | Sucrose | Incentive Value (a), Post-Reinforcement Pausing (k) | Reduced incentive value and sensitivity of pausing to the inter-reinforcement interval.[2] |
| 0.03 | Sucrose | Incentive Value (a), Post-Reinforcement Pausing (k) | Reduced incentive value and sensitivity of pausing to the inter-reinforcement interval.[2] | |
| 0.015 - 0.03 | Corn Oil | - | No significant effect on any parameter.[2] | |
| Haloperidol | 0.05 | Sucrose | Incentive Value (a) | Reduced incentive value.[2] |
| 0.1 | Sucrose | Incentive Value (a) | Reduced incentive value.[2] | |
| 0.05 - 0.1 | Corn Oil | Incentive Value (a) | Reduced incentive value.[2] |
Table 2: Effects on Locomotor Activity
Locomotor activity tests measure spontaneous movement and are sensitive to the effects of dopamine antagonists. Direct comparative studies with quantitative data are limited; however, individual dose-response studies provide insights.
| Drug | Dose (mg/kg) | Animal Model | Effect on Locomotor Activity |
| SKF-83566 | 0.15 | Rat | Prevented Long-Term Potentiation (LTP) in the medial prefrontal cortex, a process linked to behavioral plasticity, but direct locomotor counts were not the primary measure.[3] |
| Haloperidol | 0.03 | Rat | Increased locomotor activity (potentially due to presynaptic autoreceptor blockade).[4][5] |
| 0.1 - 1.0 | Rat | Decreased locomotor activity.[4][5][6] | |
| 0.10 - 0.15 | Mouse | Blocked ethanol-stimulated locomotor activity.[7] | |
| 0.5 - 2.0 | Rat | Dose-dependent decrease in locomotor activity.[8] |
Table 3: Effects on Catalepsy
The catalepsy test is a classic measure of the extrapyramidal side effects associated with D2 receptor blockade.
| Drug | Dose (mg/kg) | Animal Model | Cataleptic Effect (Duration) |
| SKF-83566 | N/A | N/A | Data from direct catalepsy tests are not readily available in the searched literature. |
| Haloperidol | 0.1 - 0.5 | Rat | Induced catalepsy, with sensitization upon repeated testing.[9] |
| 0.25 | Rat | Induced conditioned catalepsy.[9] | |
| 0.38 - 3.76 | Rat | Produced a significant cataleptic response.[10] | |
| 1.0 - 2.0 | Rat | Induced significant catalepsy lasting at least 120 minutes.[11] | |
| 1.0 | Mouse | Produced significant catalepsy from 30 to 120 minutes.[12] |
Table 4: Effects on Conditioned Avoidance Response (CAR)
The CAR paradigm assesses the ability of a compound to interfere with learned avoidance behaviors, a hallmark of antipsychotic activity.
| Drug | Dose (mg/kg) | Animal Model | Effect on CAR |
| SKF-83566 | N/A | N/A | Data from direct CAR tests are not readily available in the searched literature. |
| Haloperidol | 0.25 | Mouse | Disrupted escape-avoidance behavior, with a greater effect in males.[13] |
| 0.075 - 0.75 | Mouse | Dose-dependent disruption of escape-avoidance, with greater effects in males at higher doses.[14] | |
| Not Specified | Rat | Potent disruption of CAR.[15] | |
| Not Specified | Rat | Enhanced suppression of CAR in rats with parafascicular lesions.[16] |
Experimental Protocols
1. Progressive Ratio Schedule
-
Objective: To measure the motivational strength of a reinforcer by determining the maximum amount of effort an animal is willing to exert to obtain it.
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a delivery system for liquid reinforcers (e.g., sucrose solution or corn oil).
-
Procedure:
-
Training: Rats are first trained to press a lever for a food reward on a simple reinforcement schedule (e.g., fixed ratio 1, where every press delivers a reward).
-
Progressive Ratio Schedule: Once the lever-pressing behavior is established, the schedule is changed to a progressive ratio schedule. The response requirement to obtain each subsequent reinforcer increases progressively according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, etc.).
-
Drug Administration: On test days, animals are administered either SKF-83566 (0.015 and 0.03 mg/kg, i.p.), haloperidol (0.05 and 0.1 mg/kg, i.p.), or vehicle control prior to the behavioral session.[2]
-
Data Collection: The primary dependent variable is the "breakpoint," which is the highest ratio completed before the animal ceases to respond for a set period (e.g., 5 minutes). Other measures include response rates and the duration of post-reinforcement pauses.[2]
-
2. Locomotor Activity Test
-
Objective: To assess spontaneous motor activity and the effects of drugs on exploration and movement.
-
Apparatus: Open-field arenas or activity monitoring chambers equipped with infrared beams or video tracking software to automatically record movement.
-
Procedure:
-
Habituation: Animals are typically habituated to the testing environment for a set period (e.g., 30-60 minutes) on days prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are injected with the test compound (e.g., haloperidol at doses ranging from 0.03 to 2.0 mg/kg) or vehicle at a specified time before being placed in the activity chamber.
-
Data Collection: Locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes). Key measures include total distance traveled, number of horizontal movements (ambulations), and time spent mobile versus immobile.
-
3. Catalepsy Test (Bar Test)
-
Objective: To measure the induction of motor rigidity, a characteristic extrapyramidal side effect of D2 receptor antagonists.
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure:
-
Drug Administration: Animals are treated with the test compound (e.g., haloperidol, typically 0.1-2.0 mg/kg) or vehicle.
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on the bar.
-
Data Collection: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used, and if the animal remains on the bar for the entire duration, it is considered to have maximal catalepsy.
-
4. Conditioned Avoidance Response (CAR)
-
Objective: To evaluate the effect of a drug on the ability to learn and perform a response to avoid an aversive stimulus.
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US) such as a mild foot shock.
-
Procedure:
-
Training: An animal is placed in one compartment of the shuttle box. The CS is presented for a short duration (e.g., 10 seconds), followed by the US. If the animal moves to the other compartment during the CS presentation, it avoids the shock (avoidance response). If it moves after the US has started, it escapes the shock (escape response). Failure to move results in receiving the full duration of the shock. Trials are repeated over several days.
-
Drug Administration: Once a stable baseline of avoidance responding is achieved, the drug (e.g., haloperidol) or vehicle is administered before the test session.
-
Data Collection: The number of avoidance responses, escape responses, and failures to respond are recorded. A decrease in avoidance responses is indicative of an antipsychotic-like effect.
-
Signaling Pathways and Mechanisms of Action
References
- 1. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned increase of locomotor activity induced by haloperidol | PLOS One [journals.plos.org]
- 5. Frontiers | Temporal Factors Modulate Haloperidol-Induced Conditioned Catalepsy [frontiersin.org]
- 6. Opposite effects of low versus high dose haloperidol treatments on spontaneous and apomorphine induced motor behavior: evidence that at a very low dose haloperidol acts as an indirect dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol prevents ethanol-stimulated locomotor activity but fails to block sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned increase of locomotor activity induced by haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gender differences in escape-avoidance behavior of mice after haloperidol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The higher the dose, the greater the sex differences in escape-avoidance response in mice after acute administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced suppression of a conditioned avoidance response by haloperidol but not phenoxybenzamine in rats with bilateral parafascicular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Radioligand binding assay to confirm SKF-83566 D1 receptor affinity.
A deep dive into the binding characteristics of the selective D1 antagonist, SKF-83566, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison with other key D1 receptor ligands. Supported by experimental data and detailed protocols, we provide an objective assessment of SKF-83566's performance in radioligand binding assays.
This guide presents a quantitative comparison of the binding affinities of SKF-83566 and other standard D1 receptor antagonists, a detailed experimental protocol for a competitive radioligand binding assay, and visualizations of the D1 receptor signaling pathway and the experimental workflow.
Performance Comparison: SKF-83566 vs. Alternative D1 Receptor Antagonists
To objectively assess the D1 receptor affinity of SKF-83566, its binding affinity (Ki) is compared with that of other well-established D1 receptor antagonists. The data, summarized in the table below, is derived from various radioligand binding studies. It is important to note that direct comparisons are most accurate when data is generated from the same laboratory under identical experimental conditions.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki or KB (nM) | Selectivity (D2/D1) |
| SKF-83566 | ~0.56 | 2000 (KB) | ~3571 |
| SCH-23390 | 0.2 - 0.42[1][2] | 1100[2] | ~2619 - 5500 |
| (+)-Butaclamol | 3.07 | 7.15 | ~2.33 |
| Haloperidol | - | 7.15 | - |
| Chlorpromazine | - | - | - |
Note: Ki and KB are measures of binding affinity; a lower value indicates higher affinity. Selectivity is calculated as the ratio of D2 affinity to D1 affinity.
SKF-83566 demonstrates high affinity for the D1 receptor, with a Ki value of approximately 0.56 nM. Its potency is comparable to that of SCH-23390, another widely used selective D1 antagonist.[1][2] Furthermore, SKF-83566 exhibits excellent selectivity for the D1 receptor over the D2 receptor, a critical characteristic for targeted therapeutic applications.
Experimental Protocol: Radioligand Binding Assay for D1 Receptor Affinity
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds, such as SKF-83566, for the dopamine D1 receptor using rat striatal membranes and the radioligand [3H]SCH-23390.
Materials
-
Tissues: Male Wistar rat brains (striatum)
-
Radioligand: [3H]SCH-23390 (specific activity ~70-85 Ci/mmol)
-
Test Compound: SKF-83566
-
Non-specific Binding Control: (+)-Butaclamol or unlabeled SCH-23390
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge (refrigerated)
-
96-well microplates
-
Filter harvester
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethylenimine (PEI)
-
Scintillation counter
-
Scintillation fluid
-
Procedure
-
Membrane Preparation:
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH-23390 (final concentration ~0.3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM (+)-butaclamol), 50 µL of [3H]SCH-23390, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of SKF-83566, 50 µL of [3H]SCH-23390, and 100 µL of membrane preparation.
-
-
Incubate the plates at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To better understand the context of SKF-83566's action, the following diagrams illustrate the D1 receptor signaling pathway and the experimental workflow of the radioligand binding assay.
The canonical D1 receptor signaling cascade begins with the binding of dopamine, which activates the receptor and its associated Gs/olf protein.[3][4][5] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA).[3][4][5] PKA then phosphorylates various downstream targets, leading to diverse cellular responses.[4][5]
This workflow outlines the key steps in determining the binding affinity of a compound for the D1 receptor. The process begins with the preparation of a receptor-rich membrane fraction from brain tissue. This is followed by the competitive binding assay, where the unlabeled test compound competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified. Finally, the data is analyzed to determine the inhibitory constant (Ki) of the test compound.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating SKF-83566 Antagonism: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to validate the antagonism of SKF-83566, a selective dopamine D1 receptor antagonist. The performance of SKF-83566 is compared with other common D1 receptor antagonists, supported by experimental data and detailed methodologies.
Introduction to SKF-83566
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1] Its utility as a research tool and potential therapeutic agent necessitates rigorous validation of its antagonist properties. A critical consideration in the use of SKF-83566 is its concurrent inhibition of the dopamine transporter (DAT), which can confound experimental results.[2][3] This guide will explore key functional assays to characterize its D1 receptor antagonism while considering its off-target effects.
Quantitative Comparison of D1 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of SKF-83566 in comparison to another widely used D1 antagonist, SCH-23390.
| Compound | Assay Type | Target | Species | Value | Units | Reference |
| SKF-83566 | Radioligand Binding | D1 Receptor | Not Specified | 1-3 | Ki (nM) | [2] |
| Dopamine Uptake | DAT | Rat | 5.7 | IC50 (µM) | [2][3] | |
| Cocaine Analog Binding | DAT | Rat | 0.51 | IC50 (µM) | [2][3] | |
| SCH-23390 | Radioligand Binding | D1 Receptor | Not Specified | 0.2 | Ki (nM) | [4] |
| Radioligand Binding | D5 Receptor | Not Specified | 0.3 | Ki (nM) | [4] | |
| Radioligand Binding | 5-HT2 Receptor | Not Specified | High Affinity | Ki | [4] |
Key Functional Assays for Validating SKF-83566 Antagonism
The primary functional assays to validate D1 receptor antagonism involve measuring the inhibition of agonist-induced signaling. The canonical D1 receptor signaling pathway involves the activation of Gαs/olf, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] A non-canonical pathway involves the recruitment of β-arrestin.[7][8]
cAMP Accumulation Assay
This assay directly measures the functional consequence of D1 receptor activation. An agonist stimulates the receptor, leading to cAMP production, and the antagonist's ability to block this effect is quantified.
Experimental Protocol: GloSensor™ cAMP Assay
This protocol is adapted from a general procedure for measuring agonist-induced cAMP accumulation.[9]
-
Cell Culture and Transfection:
-
HEK-293T cells are seeded into 6-well plates at a density of 7.5 x 105 cells per well.
-
Cells are co-transfected with a human D1 receptor (hD1R) expression plasmid (200 ng) and a GloSensor™-22F cAMP plasmid (3 µg) using a suitable transfection reagent.
-
-
Cell Plating for Assay:
-
24 hours post-transfection, cells are detached, pelleted, and resuspended in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (HHBSS).
-
Cells are plated in a 96-well white, clear-bottom plate at a density of 50,000 cells per well and allowed to equilibrate.
-
-
Compound Addition:
-
Cells are incubated with HHBSS buffer containing 8 µM d-luciferin for 2 hours at room temperature.
-
Varying concentrations of the antagonist (e.g., SKF-83566 or SCH-23390) or vehicle are added to the wells and incubated for a pre-determined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
A known D1 receptor agonist (e.g., dopamine or SKF-81297) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection:
-
Data Analysis:
-
The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of luminescence inhibition.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and an alternative signaling pathway.
Experimental Protocol: PathHunter® β-Arrestin Assay
This protocol is a generalized procedure based on the DiscoverX PathHunter® technology.[11][12]
-
Cell Line:
-
Use a commercially available cell line stably expressing the human D1 receptor fused to a fragment of β-galactosidase and a fusion of β-arrestin with the complementing fragment of β-galactosidase.
-
-
Cell Plating:
-
Plate the cells in a 96-well white, clear-bottom plate at the recommended density and allow them to adhere overnight.
-
-
Antagonist Incubation:
-
Add serial dilutions of the antagonist (e.g., SKF-83566) or vehicle to the wells and incubate for a specified period.
-
-
Agonist Stimulation:
-
Add a D1 receptor agonist at its EC80 concentration to all wells (except for negative controls).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent containing the β-galactosidase substrate and incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 of the antagonist from the inhibition of the agonist-induced signal.
-
Dopamine Transporter (DAT) Uptake Assay
Given SKF-83566's activity at the DAT, it is crucial to quantify its inhibitory effect on dopamine uptake to understand potential confounding factors in experiments using native tissues.[2][3]
Experimental Protocol: [³H]Dopamine Uptake Assay
This protocol is based on the methodology described by Avshalumov et al. (2011).[2]
-
Cell Line:
-
Use a cell line expressing the rat dopamine transporter (rDAT), such as LLc-PK1-rDAT cells.
-
-
Cell Plating:
-
Plate the cells in a 24-well plate and grow to confluence.
-
-
Assay Buffer:
-
Prepare a Krebs-Ringer-HEPES buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM glucose, pH 7.4.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 5 minutes at room temperature.
-
Initiate the uptake by adding [³H]dopamine (final concentration, e.g., 10 nM).
-
Incubate for a short period (e.g., 4 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of [³H]dopamine uptake.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Dopamine D1 Receptor Signaling Pathways.
Caption: General Workflow for a D1 Receptor Antagonist Functional Assay.
Conclusion
The validation of SKF-83566 as a D1 receptor antagonist requires a multi-faceted approach. While cAMP and β-arrestin recruitment assays are fundamental for characterizing its on-target antagonist activity, concurrent assessment of its inhibitory effects on the dopamine transporter is essential for the correct interpretation of experimental data, particularly in in vivo or native tissue preparations. This guide provides the foundational knowledge and protocols for researchers to effectively characterize the functional antagonism of SKF-83566 and compare its performance with alternative D1 receptor antagonists.
References
- 1. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 9. Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SKF-83566 and Other Dopamine D1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of SKF-83566, a selective D1 dopamine receptor antagonist, with other notable D1 antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to D1 Receptor Antagonists
Dopamine D1 receptors, a subtype of G-protein coupled receptors, are primarily coupled to Gαs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade plays a crucial role in various physiological processes, including motor control, reward, and cognition. D1 receptor antagonists block these effects and are valuable tools in neuroscience research and potential therapeutic agents for conditions such as schizophrenia, addiction, and Tourette syndrome.[1][2][3][4][5][6]
Comparative Analysis of D1 Antagonists
This section provides a comparative overview of SKF-83566 and other selected D1 antagonists, focusing on their binding affinity, selectivity, and functional activity.
Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the affinity of a compound for its primary target (D1 receptors) versus other receptors (e.g., D2 receptors, serotonin receptors) and transporters (e.g., dopamine transporter).
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Dopamine Transporter (DAT) (IC50, nM) |
| SKF-83566 | ~0.56[7] | 2000[7] | 11[8][9] | 5700[10][11][12][13] |
| SCH-23390 | 0.2[14][15][16][17][18][19] | >1000 | High Affinity (Ki ~9.3 for 5-HT2C)[15][17][19][20] | - |
| Ecopipam | - | - | - | - |
| A-69024 | 12.6[19] | 1290[19] | - | - |
| NNC-01-0112 | - | - | - | - |
Key Observations:
-
SKF-83566 exhibits high affinity for the D1 receptor and demonstrates significant selectivity over the D2 receptor. However, it also possesses notable affinity for the 5-HT2A receptor and acts as a competitive inhibitor of the dopamine transporter (DAT).[7][8][9][10][11][12][13]
-
SCH-23390 is a highly potent D1 antagonist with excellent selectivity against the D2 receptor.[18] It is important to note that SCH-23390 also has high affinity for serotonin 5-HT2C receptors, where it acts as an agonist.[15][17][19][20]
-
A-69024 is another selective D1 antagonist with a good selectivity profile over D2 receptors.[19]
Functional Activity
The functional activity of a D1 antagonist is its ability to inhibit the downstream signaling cascade initiated by D1 receptor activation, most commonly measured as the inhibition of adenylyl cyclase activity.
While direct comparative IC50 values for adenylyl cyclase inhibition for all the listed compounds were not available in the search results, the literature indicates that both SKF-83566 and SCH-23390 are potent antagonists of D1 receptor-mediated adenylyl cyclase activation.[21] SKF-83566 has also been shown to selectively inhibit adenylyl cyclase 2 (AC2).[10][11][12]
In Vivo Effects
In vivo studies provide valuable insights into the behavioral effects of D1 antagonists. For example, both SKF-83566 and SCH-23390 have been shown to reduce locomotor activity in rats.[14][22][23] SCH-23390 has been demonstrated to suppress amphetamine and cocaine-induced hyperactivity in mice.[22]
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
The following diagram illustrates the canonical D1 receptor signaling pathway.
Caption: Canonical D1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the D1 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH-23390), and varying concentrations of the unlabeled test compound (e.g., SKF-83566).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known D1 antagonist (e.g., unlabeled SCH-23390).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][24]
Adenylyl Cyclase Functional Assay
This protocol outlines a general method for assessing the functional antagonist activity of a compound at the D1 receptor.
1. Cell Culture and Preparation:
-
Use cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate density.
-
Harvest the cells and prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay:
-
In a reaction tube, combine the cell membrane preparation, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of the D1 antagonist to be tested.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding a D1 receptor agonist (e.g., dopamine or SKF-38393) to stimulate adenylyl cyclase activity.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
3. cAMP Measurement:
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
4. Data Analysis:
-
Plot the amount of cAMP produced as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.[25]
Conclusion
SKF-83566 is a potent and selective D1 receptor antagonist that serves as a valuable research tool. Its pharmacological profile is distinct from other D1 antagonists like SCH-23390, particularly concerning its activity at serotonin receptors and the dopamine transporter. Researchers should carefully consider these differences when selecting a D1 antagonist for their specific experimental needs. The provided data and protocols offer a foundation for the informed selection and use of these compounds in studying the role of the D1 receptor in health and disease.
References
- 1. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 20. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
Stereoselectivity of SKF-83566 Enantiomers at the D1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective activity of the enantiomers of SKF-83566 at the dopamine D1 receptor. The information presented herein is supported by experimental data to aid in the design and interpretation of research involving this compound.
Introduction
SKF-83566 is a well-established antagonist of the D1-like dopamine receptor family. As a chiral molecule, it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is widely recognized that the pharmacological activity of SKF-83566 at the D1 receptor is stereoselective, with one enantiomer exhibiting significantly higher potency than the other. This guide will delve into the quantitative differences in binding affinity and functional antagonism between the (R)- and (S)-enantiomers of SKF-83566.
Data Presentation
Table 1: D1 Receptor Binding Affinity of SKF-83566 Enantiomers
| Enantiomer | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (R)-SKF-83566 | [3H]SCH 23390 | Rat Striatum | ~1-3 | [1] |
| Racemic SKF-83566 | Not Specified | Not Specified | ~0.4 | [2] |
| (R)-SKF-83566 | Not Specified | Not Specified | Potent | [3] |
| (S)-SKF-83566 | Not Specified | Not Specified | Very Weak | [3] |
Table 2: Functional Antagonism at the D1 Receptor by SKF-83566 Enantiomers
| Enantiomer | Functional Assay | Agonist | Cell Line/Tissue | IC50 | Reference |
| (R)-SKF-83566 | Adenylyl Cyclase Inhibition | Dopamine | Not Specified | Effective Antagonist | [3] |
| (S)-SKF-83566 | Adenylyl Cyclase Inhibition | Dopamine | Not Specified | Ineffective Antagonist | [3] |
Note: Quantitative IC50 values from functional assays directly comparing the (R)- and (S)-enantiomers are not currently available in the reviewed literature. The available data qualitatively describes the (R)-enantiomer as the active antagonist.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of the SKF-83566 enantiomers for the D1 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390), and varying concentrations of the unlabeled competitor (e.g., (R)-SKF-83566 or (S)-SKF-83566).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (General Protocol)
This protocol describes a general method to assess the functional antagonism of SKF-83566 enantiomers by measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
1. Cell Culture:
-
Culture cells expressing the D1 receptor (e.g., HEK293 or CHO cells) to an appropriate density.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist ((R)-SKF-83566 or (S)-SKF-83566) for a specific duration.
-
Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF-38393).
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.
Mandatory Visualizations
D1 Receptor Signaling Pathways
The dopamine D1 receptor primarily signals through the canonical Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32. In addition to this classical pathway, the D1 receptor can also engage in G protein-independent signaling through β-arrestin.
Caption: D1 receptor signaling pathways.
Experimental Workflow for Comparing SKF-83566 Enantiomers
The following diagram illustrates a logical workflow for comparing the D1 receptor antagonist properties of the (R)- and (S)-enantiomers of SKF-83566.
Caption: Workflow for enantiomer comparison.
Conclusion
The available evidence strongly indicates that the antagonist activity of SKF-83566 at the D1 dopamine receptor is highly stereoselective, with the (R)-enantiomer being the potent antagonist and the (S)-enantiomer being largely inactive. For researchers utilizing SKF-83566 as a D1 antagonist, it is critical to use the (R)-enantiomer to ensure specific and potent receptor blockade. The use of the racemic mixture may introduce variability and the (S)-enantiomer is not suitable for D1 antagonism studies. Further quantitative studies directly comparing the binding affinities and functional potencies of the individual enantiomers are warranted to provide a more complete pharmacological profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough literature review. Researchers should consult primary research articles for detailed experimental conditions and data.
References
- 1. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the enantiomers of (±)-doxanthrine, a high efficacy full dopamine D1 receptor agonist, and a reversal of enantioselectivity at D1 versus alpha2C adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SKF-83566 Effects with Genetic Knockdown of D1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SKF-83566, a notable D1 dopamine receptor antagonist, with the genetic knockdown of D1 receptors. The objective is to offer a clear, data-driven cross-validation of the on-target effects of SKF-83566, while also highlighting its critical off-target activities. This information is intended to aid researchers in the design and interpretation of experiments aimed at understanding the role of the D1 receptor in various physiological and pathological processes.
Introduction: The Importance of Cross-Validation
In neuroscience and pharmacology, elucidating the precise function of a specific receptor subtype is paramount for understanding brain function and developing targeted therapeutics. Pharmacological agents, such as SKF-83566, have historically been invaluable tools for this purpose. However, the potential for off-target effects necessitates a rigorous validation of their specificity. Genetic knockdown or knockout of the target receptor provides a highly specific alternative for dissecting its function. By comparing the outcomes of pharmacological blockade and genetic deletion, researchers can gain greater confidence in attributing observed effects to the intended target. This guide focuses on the cross-validation of SKF-83566, a widely used D1 receptor antagonist, with genetic models of D1 receptor deficiency. A crucial consideration in this comparison is the documented inhibitory effect of SKF-83566 on the dopamine transporter (DAT), an off-target action that can confound the interpretation of experimental results.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the pharmacological profile of SKF-83566 with the reported effects of D1 receptor knockdown/knockout in various experimental paradigms.
Table 1: Pharmacological Profile of SKF-83566
| Parameter | Value | Species/System | Reference |
| D1 Receptor Binding (Ki) | ~0.56 nM | Rat Brain | [3] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 5.7 µM | Rat DAT expressing cells | [1][2] |
| Effect on Evoked Dopamine Concentration (EC50) | 1.3 µM | Rat Striatal Slices | [2] |
| Effect on Dopamine Clearance (t50) | Concentration-dependent increase | Rat Striatal Slices | [2] |
Table 2: Comparative Effects on Locomotor Activity
| Condition | Observation | Method | Reference |
| SKF-83566 Administration | Dose-dependent suppression of locomotion | Open Field Test in Mice | [4] |
| D1 Receptor Knockout Mice | Reduced locomotor activity | Open Field Test | [5][6] |
Table 3: Comparative Effects on Neuronal Signaling (ERK Phosphorylation)
| Condition | Observation | Method | Reference |
| D1 Receptor Agonist (SKF 83822) | Increased ERK1/2 phosphorylation in striatum and hippocampus | Western Blot in Mice | [7] |
| D1 Receptor Knockout Mice with D1 Agonist | Abolished ERK1/2 phosphorylation increase | Western Blot | [7] |
| SKF-83566 Treatment | Inhibition of D1-mediated signaling would be expected to reduce basal or agonist-induced ERK phosphorylation. | Inferred | N/A |
Table 4: Comparative Effects on Striatal Neuron Electrophysiology
| Condition | Observation | Method | Reference |
| D1 Receptor Antagonist (SCH 23390) | Decreased excitability (decreased max depolarized potential, increased current for action potential) | In Vivo Intracellular Recordings in Rats | [3][8] |
| D1 Receptor Knockout Mice | Altered firing patterns and synaptic plasticity | In Vitro and In Vivo Recordings | [9] |
| SKF-83566 Administration | Inhibition of D1 receptors would be expected to decrease neuronal excitability. However, DAT inhibition could increase synaptic dopamine, leading to complex effects. | Inferred | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Behavioral Assay: Locomotor Activity
Objective: To assess spontaneous motor activity in mice following pharmacological treatment or in genetically modified animals.
Protocol:
-
Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. Acclimate mice to the open field arena (e.g., 40x40 cm plexiglass box) for 10-30 minutes on the day prior to testing.[10][11]
-
Drug Administration (for pharmacological studies): Administer SKF-83566 or vehicle control via the appropriate route (e.g., intraperitoneal injection). The dose and timing should be based on preliminary studies.
-
Testing: Place the mouse in the center of the open field arena and record its activity for a specified duration (e.g., 30-60 minutes) using an automated video-tracking system.[11][12][13]
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.[12][14]
Signaling Pathway Analysis: Western Blot for Phosphorylated ERK (p-ERK)
Objective: To measure the activation of the ERK signaling pathway, a downstream effector of D1 receptor activation.
Protocol:
-
Tissue/Cell Preparation: Following behavioral testing or drug treatment, rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice. For in vitro studies, culture appropriate neuronal cells.
-
Protein Extraction: Homogenize the tissue or lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).[15]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Data Analysis: Quantify the band intensity for p-ERK and normalize it to the intensity of total ERK or a loading control protein (e.g., GAPDH, β-actin) from the same sample.[1]
Electrophysiology: In Vivo Single-Unit Recording
Objective: To measure the firing rate and pattern of individual neurons in a specific brain region in response to pharmacological or genetic manipulation of D1 receptors.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with urethane or isoflurane) and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically expose the skull and drill a small craniotomy over the target brain region (e.g., striatum). Slowly lower a recording microelectrode to the desired coordinates.
-
Recording: Record the extracellular electrical activity of single neurons. Identify and isolate individual units based on their waveform characteristics.
-
Drug Application (for pharmacological studies): Apply SKF-83566 or a D1 receptor agonist/antagonist systemically or locally via a microinjection cannula or microdialysis probe.[3][8]
-
Data Analysis: Analyze the firing rate (spikes/second) and firing pattern (e.g., bursting, tonic) of individual neurons before, during, and after drug application or in D1 knockdown versus wild-type animals.[16]
Mandatory Visualizations
D1 Dopamine Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
- 7. Dopamine D1 vs D5 receptor-dependent induction of seizures in relation to DARPP-32, ERK1/2 and GluR1-AMPA signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposite influences of endogenous dopamine D1 and D2 receptor activation on activity states and electrophysiological properties of striatal neurons: studies combining in vivo intracellular recordings and reverse microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential electrophysiological properties of dopamine D1 and D2 receptor-containing striatal medium-sized spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Behavioral phenotyping of mice lacking the deubiquitinase USP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissociable Effects of Dopamine on Neuronal Firing Rate and Synchrony in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SKF-83566's Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity of SKF-83566
This guide provides a detailed comparative analysis of the off-target binding profile of SKF-83566, a potent dopamine D1-like receptor antagonist. For a comprehensive evaluation, its binding affinities are compared with two other well-characterized D1 receptor antagonists: SCH-23390 and ecopipam. The data presented herein has been compiled from various in vitro studies to offer an objective overview of the selectivity of these compounds.
Data Presentation: Off-Target Binding Affinities
The following table summarizes the quantitative binding data for SKF-83566 and its comparators against a panel of receptors and transporters. Binding affinities are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) units. Lower values indicate higher affinity.
| Target | SKF-83566 | SCH-23390 | Ecopipam |
| Primary Target | |||
| Dopamine D1 Receptor | ~0.56 (Ki)[1] | 0.2 (Ki)[2] | Highly Selective for D1/D5[3] |
| Dopamine D5 Receptor | Potent Antagonist[4] | 0.3 (Ki) | Highly Selective for D1/D5[3] |
| Off-Targets | |||
| Dopamine D2 Receptor | 2000 (KB)[1] | 6.34 (pA2) | Low Affinity[3] |
| 5-HT2A Receptor | 11 (Ki)[5] | - | Low Affinity[3] |
| 5-HT2C Receptor | - | 9.3 (Ki, agonist) | - |
| Dopamine Transporter (DAT) | 5700 (IC50, [3H]DA uptake)[6][7], 510 (IC50, [3H]CFT binding)[6][7] | - | - |
| Adenylyl Cyclase 2 (AC2) | Inhibitor[4][5] | - | - |
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below are detailed methodologies representative of the key experiments cited.
Radioligand Binding Assay for Dopamine D1 Receptors
-
Radioligand: [3H]-SCH-23390, a selective D1 receptor antagonist.
-
Tissue/Cell Preparation: Membranes are prepared from rat striatal tissue or cells recombinantly expressing the human dopamine D1 receptor (e.g., HEK-293 cells). The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[1][8]
-
Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-SCH-23390 and varying concentrations of the competing compound (e.g., SKF-83566, SCH-23390, or ecopipam). The incubation is typically carried out at 30°C for 60 minutes in a buffer containing Tris-HCl and MgCl2.[9]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., cis(Z)-flupenthixol)[10]. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2 Receptors
-
Radioligand: [3H]-Spiperone, a potent D2-like receptor antagonist.
-
Tissue/Cell Preparation: Similar to the D1 receptor assay, membranes are prepared from a brain region rich in D2 receptors (e.g., striatum) or cells expressing the D2 receptor.
-
Assay Conditions: The assay is conducted in a similar manner to the D1 binding assay, with incubation of membranes, [3H]-spiperone, and the competing compound.
-
Data Analysis: The pA2 value, a measure of antagonist potency, can be determined from functional assays where the antagonist's ability to block the effect of a D2 agonist is measured.[2]
Radioligand Binding Assay for 5-HT2A Receptors
-
Radioligand: [3H]-Ketanserin, a selective 5-HT2A receptor antagonist.
-
Tissue/Cell Preparation: Membranes are prepared from cortical tissue or cells expressing the 5-HT2A receptor.
-
Assay Conditions: The experimental setup is analogous to the dopamine receptor binding assays.
Dopamine Transporter (DAT) Binding and Uptake Assays
-
Binding Assay Radioligand: [3H]-CFT (WIN 35,428), a cocaine analog that binds to the DAT.[7][11]
-
Cell Preparation: The assays are typically performed using cells recombinantly expressing the dopamine transporter (e.g., LLC-PK1 cells).[7][11]
-
Assay Conditions: For binding assays, cell membranes are incubated with [3H]-CFT and the test compound. For uptake assays, intact cells are incubated with [3H]-dopamine and the test compound, and the amount of radioactivity taken up by the cells is measured.
-
Data Analysis: IC50 values are determined from the concentration-response curves for the inhibition of radioligand binding or uptake.
Adenylyl Cyclase Activity Assay
-
Methodology: The inhibitory effect of SKF-83566 on adenylyl cyclase 2 (AC2) can be assessed by measuring the conversion of ATP to cyclic AMP (cAMP) in response to an activator of the enzyme (e.g., forskolin). The amount of cAMP produced can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA).[12][13]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways associated with the primary and off-targets of SKF-83566, as well as a typical experimental workflow for determining binding affinity.
References
- 1. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 23390 blocks D-1 and D-2 dopamine receptors in rat neostriatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of binding of 3H-SCH 23390 to dopamine D-1 receptors. Correlation to other D-1 and D-2 measures and effect of selective lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Human ADCY2(Adenylate Cyclase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Unveiling the D1 Receptor Specificity of SKF-83566: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the precise in vivo characterization of pharmacological tools is paramount. This guide provides a comprehensive comparison of SKF-83566, a notable D1 dopamine receptor antagonist, with other alternatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of in vivo studies.
SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 subtypes).[1] Its utility in probing the functional roles of these receptors in vivo is well-documented; however, a nuanced understanding of its full pharmacological profile is crucial for accurate data interpretation. This guide delves into the in vivo specificity of SKF-83566, presenting quantitative data, outlining experimental protocols for its characterization, and offering a comparative perspective with another widely used D1 antagonist, SCH 23390.
Quantitative Comparison of D1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of SKF-83566 and the comparator compound SCH 23390 at various receptors and transporters. Lower values indicate higher affinity or potency.
| Compound | D1 Receptor (Ki) | D2 Receptor (Ki/KB) | 5-HT2A Receptor (Ki/IC50) | Dopamine Transporter (DAT) (IC50) | Reference |
| SKF-83566 | ~0.56 nM | 2 µM | 11 nM | 5.7 µM (uptake) 0.51 µM (binding) | [1][2] |
| SCH 23390 | 0.2 nM | - | 30 nM | - | [1] |
Note: While SCH 23390 is highly selective for D1/D5 receptors, it also exhibits high affinity for 5-HT2 and 5-HT1C serotonin receptors.[1] The doses required to elicit responses via these serotonin receptors in vivo are reportedly more than tenfold higher than those for D1-mediated effects.[1]
Experimental Protocols for Assessing D1 Receptor Specificity In Vivo
The in vivo characterization of a D1 receptor antagonist like SKF-83566 involves a multi-faceted approach, combining behavioral pharmacology, neurochemical analysis, and electrophysiological recordings.
Locomotor Activity Assessment
This protocol outlines a method for evaluating the effect of SKF-83566 on spontaneous locomotor activity in rodents, a behavior known to be modulated by dopamine signaling.
Objective: To determine if SKF-83566 can antagonize D1 agonist-induced hyperactivity or reduce baseline locomotor activity, consistent with D1 receptor blockade.
Materials:
-
Male Wistar rats (250-300g)
-
SKF-83566 hydrobromide
-
D1 receptor agonist (e.g., SKF-38393)
-
Vehicle (e.g., 0.9% saline)
-
Automated locomotor activity chambers with infrared beams or video tracking capabilities.[3][4]
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Place the rats individually into the locomotor activity chambers and allow them to habituate for at least 60 minutes before drug administration.
-
Drug Administration:
-
To assess antagonism of D1-agonist effects, administer SKF-83566 (e.g., 0.01, 0.1, 1.0 mg/kg, i.p.) 30 minutes prior to the administration of a D1 agonist like SKF-38393 (e.g., 1, 3, 10 mg/kg, i.p.).
-
To assess effects on baseline activity, administer SKF-83566 (at the same doses) or vehicle.
-
-
Data Collection: Record locomotor activity continuously for 60-120 minutes immediately following the second injection (or the single injection for baseline effects). Key parameters to measure include horizontal activity (beam breaks or distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the arena.[5][6]
-
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of different doses of SKF-83566 with the vehicle control group.
In Vivo Microdialysis
This protocol describes how to measure extracellular dopamine levels in the striatum of freely moving rats, providing a neurochemical correlate of D1 receptor antagonist activity.
Objective: To assess whether SKF-83566, by blocking presynaptic D1 autoreceptors, can modulate dopamine release.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
SKF-83566 hydrobromide
-
Vehicle (e.g., artificial cerebrospinal fluid - aCSF)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis
-
aCSF (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).[7] Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).[8][9]
-
Allow a 2-3 hour stabilization period to obtain a stable baseline of dopamine.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration: Administer SKF-83566 (e.g., 0.1, 1.0 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ECD.[7]
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline levels. Analyze the data using a repeated-measures ANOVA to determine the effect of SKF-83566 over time compared to vehicle.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This protocol details the methodology for assessing the role of D1 receptors in synaptic plasticity, specifically LTP in the hippocampus, a key cellular mechanism for learning and memory.
Objective: To determine if SKF-83566 can block the induction of LTP, indicating a requirement for D1 receptor activation in this form of synaptic plasticity.
Materials:
-
Male Long-Evans rats (300-400g)
-
SKF-83566 hydrobromide
-
Urethane (anesthetic)
-
Stereotaxic frame
-
Stimulating and recording electrodes (e.g., tungsten microelectrodes)
-
Amplifier and data acquisition system
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane) and place it in the stereotaxic frame. Surgically expose the skull and drill holes for the placement of stimulating and recording electrodes.
-
Electrode Placement: Lower a stimulating electrode into the Schaffer collateral pathway of the hippocampus and a recording electrode into the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Baseline Recording: After obtaining a stable fEPSP, record baseline synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 30 minutes.
-
Drug Administration: Administer SKF-83566 (e.g., 0.15 mg/kg, i.p.) or vehicle 30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 10 trains of 20 pulses at 200 Hz, with a 2-second inter-train interval).[10]
-
Post-HFS Recording: Record fEPSPs for at least 60-120 minutes following HFS to monitor the potentiation of the synaptic response.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation between the SKF-83566-treated group and the vehicle group using a t-test or ANOVA on the last 30-60 minutes of recording.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Caption: General workflow for in vivo assessment of D1 receptor specificity.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity following intra-accumbens microinjections of dopamine D1 agonist SK&F 38393 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Unraveling the Disposal of SKF 95601: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing SKF components, understanding the proper disposal procedures for specific parts is crucial for maintaining laboratory safety and environmental compliance. While the designation "SKF 95601" does not correspond to a chemical product with a specific Safety Data Sheet (SDS), it is likely a product number for a mechanical component or assembly. Proper disposal of such industrial hardware necessitates a distinct approach focused on material identification and recycling.
Identifying the Nature of this compound
Initial searches for a Safety Data Sheet for "this compound" did not yield results for a chemical substance. Instead, investigations into the SKF product catalog suggest that this identifier is likely associated with a specific mechanical part. SKF assigns unique identifiers to its vast range of products, including bearings, seals, and lubrication systems. For instance, product numbers like 1077601 correspond to a pressure hose, 400601 to a V-ring seal, and 61801 to a deep groove ball bearing.
Without a direct chemical composition, the disposal procedure shifts from chemical waste management to solid waste and recycling protocols.
**General Disposal and Recycling Protocol for Industrial Components
The primary approach for disposing of components like this compound involves disassembly (if applicable) and material-specific recycling.
Quantitative Data Summary: Material Composition (Hypothetical Example)
Since the exact material composition of a component labeled "this compound" is not publicly available, the following table presents a hypothetical breakdown of materials commonly found in industrial components for illustrative purposes. Professionals should seek specific material information from SKF for the exact part .
| Material Component | Percentage by Weight | Recommended Disposal Method |
| Steel Alloys | 70-85% | Metal Recycling |
| Nitrile Rubber (NBR) | 10-20% | Industrial Waste or Specialized Recycling |
| Poly-alpha-olefin (PAO) Grease | 1-5% | Hazardous Waste Disposal (if applicable) |
| Additives (e.g., EP/AW) | <1% | Hazardous Waste Disposal (if applicable) |
Detailed Experimental Protocol: Component Decontamination and Disposal
This protocol outlines a general procedure for handling and disposing of a used industrial component from a laboratory setting.
Objective: To safely decontaminate and segregate materials from a used SKF component for proper disposal and recycling.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.
-
Degreasing solvent (e.g., heptane, isopropanol).
-
Wipes or absorbent pads.
-
Labeled waste containers for hazardous and non-hazardous materials.
-
Tools for disassembly (if required).
Procedure:
-
Initial Decontamination: Wearing appropriate PPE, wipe down the exterior of the component with a cloth lightly dampened with a degreasing solvent to remove any residual lubricants or process chemicals.
-
Disassembly (if applicable): If the component is an assembly of multiple materials (e.g., a bearing with a seal), carefully disassemble it to separate the different materials.
-
Lubricant Removal: Thoroughly clean any grease or oil from the metallic and elastomeric parts using a suitable solvent and absorbent wipes.
-
Waste Segregation:
-
Solvents and Contaminated Wipes: Collect all used solvents and contaminated wipes in a designated, labeled hazardous waste container.
-
Metallic Components: Place cleaned steel or other metal parts in a designated container for metal recycling.
-
Elastomeric Components: Place rubber seals or other polymer components in a container for industrial solid waste. Check with your local waste management provider for plastics and rubber recycling options.
-
-
Documentation: Record the types and quantities of waste generated in the laboratory's waste log.
-
Final Disposal: Arrange for the collection of the segregated waste by a licensed waste management contractor.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for an industrial component.
Caption: Disposal workflow for used industrial components.
For definitive information on the material composition of this compound, it is imperative to contact SKF directly through their customer service or technical support channels. Providing them with the product number will enable them to supply the precise material data sheet, ensuring the safest and most compliant disposal pathway.
Navigating the Safe Handling of SKF Products: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While "SKF 95601" does not correspond to a specific chemical substance requiring a Safety Data Sheet (SDS), it aligns with product identifiers for mechanical components such as bearings or seals. These components, while not posing chemical hazards in themselves, necessitate adherence to specific handling and operational protocols to prevent physical injury and maintain their integrity. This guide provides essential safety and logistical information for handling SKF mechanical components that may be used in laboratory equipment.
Core Safety Principle: The primary hazards associated with mechanical components are physical (e.g., sharp edges, weight, moving parts) rather than chemical. However, it is crucial to recognize that some components may be coated with or contain lubricants.
Personal Protective Equipment (PPE) for Handling Mechanical Components
When handling SKF mechanical components, the following personal protective equipment is recommended to mitigate the risk of injury:
| PPE Category | Specification | Purpose |
| Hand Protection | Protective gloves (e.g., nitrile or leather) | To protect against cuts, abrasions, and contact with lubricants. |
| Eye Protection | Safety goggles or glasses | To shield eyes from potential projectiles or splashes of lubricants during installation. |
| Foot Protection | Steel-toed safety shoes | Recommended when handling heavy or bulky components to prevent foot injuries. |
| Protective Clothing | Standard laboratory coat or overalls | To keep personal clothing clean from lubricants and dirt. |
Standard Operating Procedure for Handling and Installation
A systematic approach is crucial for the safe and effective handling and installation of SKF components. The following workflow outlines the key steps from initial receipt to final operation.
Experimental Protocol: Component Installation
-
Preparation:
-
Visually inspect the component's packaging for any signs of damage before opening.
-
Gather all necessary tools, the correct personal protective equipment (as specified in the table above), and the manufacturer's installation instructions.
-
Thoroughly review the installation manual provided by SKF for the specific component.
-
-
Handling and Installation:
-
Carefully unpack the component, avoiding dropping it or subjecting it to impact.
-
Inspect the component itself for any defects, such as cracks, burrs, or signs of corrosion.
-
Follow the detailed, step-by-step installation procedures outlined in the SKF instruction manual. Ensure all connections are secure and alignment is correct.
-
-
Finalization:
-
After installation, verify that the component is seated correctly and moves as expected without undue friction or noise.
-
Clean the workspace of any packaging materials, used wipes, or excess lubricants.
-
Disposal Plan
Proper disposal of used components and related materials is essential for environmental responsibility and workplace safety.
-
Component Disposal: Used or damaged mechanical components should be disposed of in accordance with local regulations for industrial waste. They can often be recycled as scrap metal.
-
Lubricant and Contaminated Material Disposal: Any cloths, gloves, or absorbent materials contaminated with lubricants should be placed in a designated, sealed container.[1] Dispose of this waste through a licensed industrial waste disposal service, following all local and national environmental regulations.
-
Packaging Disposal: Cardboard and other packaging materials should be recycled where facilities are available.
By adhering to these guidelines, laboratory professionals can ensure the safe handling of SKF mechanical components, fostering a secure and efficient research environment. Always refer to the specific product documentation for detailed instructions and safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
